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3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine Documentation Hub

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  • Product: 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine
  • CAS: 727676-30-4

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Integration of Adamantane and Thiadiazole Scaffolds in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis of 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine for Researchers and Drug Development Professionals. The adamantane moiety, a rigid, lipophilic, three-dimensional h...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine for Researchers and Drug Development Professionals.

The adamantane moiety, a rigid, lipophilic, three-dimensional hydrocarbon cage, has become a privileged scaffold in modern drug discovery.[1][2][4] Its unique structure allows for precise spatial orientation of functional groups, enhancing interactions with biological targets.[4] The incorporation of an adamantyl group can significantly improve a molecule's pharmacokinetic profile by increasing its metabolic stability and ability to cross biological membranes, such as the blood-brain barrier.[1][5] This has led to the development of several clinically successful drugs for a range of diseases, including viral infections and neurodegenerative disorders.[1][5]

The 1,2,4-thiadiazole ring is another important heterocyclic motif in medicinal chemistry, known for its diverse biological activities. When coupled, the adamantane and 1,2,4-thiadiazole moieties can create novel molecular entities with potentially synergistic or enhanced therapeutic properties. This guide provides a detailed, technically-grounded protocol for the synthesis of a key exemplar of this molecular hybridization: 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine.

Proposed Synthetic Pathway: A Convergent Approach

The synthesis of 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine is most effectively achieved through a convergent synthetic strategy. This involves the independent synthesis of two key intermediates, followed by their strategic coupling. This approach allows for greater flexibility and optimization of each synthetic step.

The overall synthetic workflow can be visualized as follows:

Synthetic_Workflow cluster_0 Synthesis of Intermediate A cluster_1 Synthesis of Intermediate B Adamantane-1-thiol Adamantane-1-thiol Coupling Coupling Adamantane-1-thiol->Coupling  Base (e.g., NaH) Thiosemicarbazide Thiosemicarbazide 5-Amino-1,3,4-thiadiazole-2-thiol 5-Amino-1,3,4-thiadiazole-2-thiol Thiosemicarbazide->5-Amino-1,3,4-thiadiazole-2-thiol  CS2, KOH Disulfide Intermediate Disulfide Intermediate 5-Amino-1,3,4-thiadiazole-2-thiol->Disulfide Intermediate  Oxidation (e.g., H2O2) 3-Chloro-5-amino-1,2,4-thiadiazole 3-Chloro-5-amino-1,2,4-thiadiazole Disulfide Intermediate->3-Chloro-5-amino-1,2,4-thiadiazole  Chlorination 3-Chloro-5-amino-1,2,4-thiadiazole->Coupling  Nucleophilic Substitution 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine Coupling->3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine  Workup & Purification

Caption: Overall synthetic workflow for 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine.

Experimental Protocols

Part 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol (A Key Precursor)

This protocol is adapted from established methods for the synthesis of 5-amino-1,3,4-thiadiazole-2-thiol from thiosemicarbazide.[6][7][8]

Reaction Scheme:

Thiosemicarbazide + CS₂ → 5-Amino-1,3,4-thiadiazole-2-thiol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Thiosemicarbazide91.139.11 g0.1
Potassium Hydroxide56.115.61 g0.1
Carbon Disulfide76.137.61 g (6.0 mL)0.1
Ethanol (absolute)-100 mL-
Hydrochloric Acid (conc.)-As needed-

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add potassium hydroxide (5.61 g, 0.1 mol) and absolute ethanol (100 mL).

  • Stir the mixture until the potassium hydroxide is completely dissolved.

  • Add thiosemicarbazide (9.11 g, 0.1 mol) to the solution and stir for 15 minutes.

  • Slowly add carbon disulfide (6.0 mL, 0.1 mol) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 24 hours.

  • After reflux, cool the mixture to room temperature and concentrate it to about half its original volume using a rotary evaporator.

  • Carefully acidify the concentrated mixture with concentrated hydrochloric acid to a pH of approximately 5-6. A pale-yellow precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to obtain pure 5-amino-1,3,4-thiadiazole-2-thiol.

Part 2: Oxidative Dimerization and Chlorination to Yield 3-Chloro-5-amino-1,2,4-thiadiazole (Intermediate B)

This part of the synthesis involves the oxidative coupling of the thiol to a disulfide, followed by a chlorinative ring-opening and rearrangement to form the desired 1,2,4-thiadiazole isomer.

Reaction Scheme:

  • 2 x 5-Amino-1,3,4-thiadiazole-2-thiol → Disulfide Intermediate

  • Disulfide Intermediate + Cl₂ → 3-Chloro-5-amino-1,2,4-thiadiazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Amino-1,3,4-thiadiazole-2-thiol133.1913.32 g0.1
Hydrogen Peroxide (30%)34.01As needed-
Acetic Acid (glacial)60.05150 mL-
Chlorine Gas or Sulfuryl Chloride-As needed-

Step-by-Step Procedure:

Step 2a: Oxidative Dimerization

  • Suspend 5-amino-1,3,4-thiadiazole-2-thiol (13.32 g, 0.1 mol) in glacial acetic acid (150 mL) in a 500 mL flask.

  • Cool the suspension in an ice bath and slowly add 30% hydrogen peroxide dropwise with vigorous stirring.

  • Continue stirring for 2-3 hours, allowing the reaction to slowly warm to room temperature.

  • The formation of the disulfide can be monitored by TLC.

  • Once the reaction is complete, pour the mixture into ice water to precipitate the disulfide product.

  • Filter the product, wash with water, and dry.

Step 2b: Chlorination and Rearrangement

  • Suspend the dried disulfide in a suitable chlorinated solvent (e.g., carbon tetrachloride or dichloromethane).

  • Cool the mixture in an ice bath.

  • Bubble chlorine gas through the suspension or add sulfuryl chloride dropwise with stirring.

  • The reaction is exothermic and should be controlled carefully.

  • After the addition is complete, stir the reaction for an additional 1-2 hours at room temperature.

  • The solvent can be removed under reduced pressure, and the resulting crude product can be purified by crystallization or column chromatography to yield 3-chloro-5-amino-1,2,4-thiadiazole.

Part 3: Synthesis of Adamantane-1-thiol (Intermediate A)

Adamantane-1-thiol is commercially available. However, for completeness, a general synthetic route from adamantane-1-bromide is provided.

Reaction Scheme:

Adamantane-1-bromide + Thiourea → Adamantane-1-thiol

Part 4: Coupling of Intermediates A and B to Yield the Final Product

This final step involves a nucleophilic aromatic substitution reaction where the thiolate of adamantane-1-thiol displaces the chloride on the 1,2,4-thiadiazole ring.

Reaction Scheme:

Adamantane-1-thiol + 3-Chloro-5-amino-1,2,4-thiadiazole → 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Adamantane-1-thiol168.301.68 g0.01
3-Chloro-5-amino-1,2,4-thiadiazole135.581.36 g0.01
Sodium Hydride (60% dispersion in oil)24.000.44 g0.011
N,N-Dimethylformamide (DMF)-50 mL-

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (0.44 g, 0.011 mol).

  • Carefully wash the sodium hydride with dry hexanes to remove the mineral oil, and then add dry DMF (20 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve adamantane-1-thiol (1.68 g, 0.01 mol) in dry DMF (10 mL) and add it dropwise to the sodium hydride suspension. (Caution: Hydrogen gas is evolved).

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the thiolate.

  • In a separate flask, dissolve 3-chloro-5-amino-1,2,4-thiadiazole (1.36 g, 0.01 mol) in dry DMF (20 mL).

  • Add the solution of the thiadiazole dropwise to the thiolate solution at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench it by carefully adding ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine.

Scientific Integrity & Logic: Rationale Behind Experimental Choices

  • Choice of Convergent Synthesis: This approach is superior to a linear synthesis for this target molecule as it allows for the optimization of each reaction sequence independently, generally leading to higher overall yields.

  • Formation of the 1,2,4-Thiadiazole Ring: While there are various methods for synthesizing 1,2,4-thiadiazoles, the oxidative cyclization and rearrangement of a thiadiazole precursor is a well-established route.[3][9][10] The use of an oxidizing agent like hydrogen peroxide followed by chlorination provides a reliable pathway to the required 3-chloro-5-amino-1,2,4-thiadiazole intermediate.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the 1,2,4-thiadiazole ring activates the 3-position towards nucleophilic attack. The use of a strong base like sodium hydride to deprotonate the adamantane-1-thiol generates a potent nucleophile (thiolate), which readily displaces the chloride leaving group.

  • Solvent and Temperature Control: DMF is an excellent polar aprotic solvent for this type of reaction as it can solvate the cations while leaving the nucleophile highly reactive. The initial low temperature (0 °C) is crucial for controlling the exothermic deprotonation of the thiol and preventing potential side reactions.

Trustworthiness: A Self-Validating System

The integrity of this synthesis protocol relies on rigorous monitoring and characterization at each key stage.

Reaction Monitoring and Product Characterization Workflow

Validation_Workflow cluster_characterization Analytical Techniques Start Start Reaction_Setup Reaction Setup Start->Reaction_Setup TLC_Monitoring TLC Monitoring (Thin Layer Chromatography) Reaction_Setup->TLC_Monitoring  Periodically Workup Aqueous Workup & Extraction TLC_Monitoring->Workup  Upon Completion Purification Purification (Column Chromatography/Crystallization) Workup->Purification Characterization Structural Characterization Purification->Characterization Final_Product Pure Final Product Characterization->Final_Product NMR NMR Spectroscopy (¹H, ¹³C) Characterization->NMR MS Mass Spectrometry (e.g., ESI-MS) Characterization->MS IR FT-IR Spectroscopy Characterization->IR

Caption: Analytical workflow for reaction monitoring and product validation.

  • Thin Layer Chromatography (TLC): Essential for monitoring the progress of each reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for confirming the structure of the intermediates and the final product. The characteristic signals of the adamantyl cage and the aromatic protons of the thiadiazole ring should be identifiable.

  • Mass Spectrometry (MS): Provides the molecular weight of the synthesized compounds, confirming their identity. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the N-H stretches of the amino group and the C=N and C-S bonds within the thiadiazole ring.

By employing this comprehensive analytical workflow, researchers can ensure the identity and purity of the synthesized 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine, thereby guaranteeing the reliability of the experimental results.

References

  • Unlocking therapeutic potential: the role of adamantane in drug discovery. ConnectSci.
  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.
  • Unlocking therapeutic potential: the role of adamantane in drug discovery - ResearchGate.
  • Oxidative Cyclization of (Het)aryl-α-oxothioamides in Acidic DMSO Media: A Convenient Method for the Synthesis of 1,2,4-Thiadiazoles | Bentham Science Publishers.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions.
  • Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine - Preprints.org.
  • Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR - PubMed.
  • A competitive reactivity study on the oxidative cyclization of thiosemicarbazones into 1,3,4-thiadiazoles - Arkivoc.
  • Molecular Iodine-Promoted [3 + 2] Oxidative Cyclization for the Synthesis of Heteroarene-Fused[1][2][3] Thiadiazoles/Selenadiazoles | The Journal of Organic Chemistry - ACS Publications. Available at:

  • Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR | Performance Analytics - Scinapse.
  • Reactions and conditions of synthesis of adamantane derivatives - ResearchGate.
  • Efficient Syntheses of Thiadiazoline and Thiadiazole Derivatives by the Cyclization of 3-Aryl-4-formylsydnone Thiosemicarbazones with Acetic Anhydride and Ferric Chloride - ResearchGate.
  • Molecular iodine-promoted oxidative cyclization for the synthesis of 1,3,4-thiadiazole-fused-[1][2][3]-thiadiazole incorporating 1,4-benzodioxine moiety as potent inhibitors of α-amylase and α-glucosidase: In vitro and in silico study - PMC. Available at:

  • Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities - PMC.
  • Adamantane Derivatives Containing Thiazole Moiety: Synthesis, Antiviral and Antibacterial Activity | Scilit.
  • Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC.
  • The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol.
  • Synthesis, physical and chemical properties of 5-(adamantane-1-yl)-4-amino-1,2,4-triazole-3-thiol derivatives.
  • 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry | Chemical Reviews - ACS Publications.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI.
  • 3-(ADAMANTAN-1-YLSULFANYL)-[1][2][3]THIADIAZOL-5-YLAMINE - NextSDS. Available at:

  • Synthesis of 1,2,4-thiadiazoles - Organic Chemistry Portal.
  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - PMC.
  • Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology.
  • Scheme 1 :Preparation of 5-amino-1, 3, 4-Thiadiazole-2-Thiol Synthesis... - ResearchGate.
  • 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine | SCBT. Available at:

  • 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine | SCBIO - Santa Cruz Biotechnology. Available at:

  • Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity - Research Journal of Pharmacy and Technology.

Sources

Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary This guide provides a comprehensive technical overview of the putative mechanism of action for the novel compound, 3-(Adamantan-...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the putative mechanism of action for the novel compound, 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine. By dissecting its structural components—the adamantane moiety and the thiadiazole core—we can infer a multi-faceted pharmacological profile. The adamantane group likely enhances lipophilicity and metabolic stability, crucial for bioavailability and target engagement.[1][2][4] The 1,2,4-thiadiazole ring, a known pharmacophore, is implicated in a range of biological activities, including enzyme inhibition.[5][6][7] This document synthesizes available information to propose a primary mechanism centered on enzyme inhibition, potentially targeting cysteine-dependent enzymes or other key proteins in pathological pathways. We will detail the experimental methodologies required to validate these hypotheses, providing a roadmap for future research and development of this promising compound.

Introduction: Deconstructing the Pharmacophore

The therapeutic potential of 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine stems from the synergistic interplay of its two key structural features: the adamantane cage and the 1,2,4-thiadiazole heterocycle.

The Adamantane Moiety: A Lipophilic Anchor

Adamantane, a rigid, three-dimensional hydrocarbon, is a privileged scaffold in medicinal chemistry.[4] Its incorporation into drug candidates often confers significant pharmacokinetic advantages:

  • Enhanced Lipophilicity: The bulky, hydrophobic nature of the adamantane cage increases the overall lipophilicity of the molecule.[4] This property is critical for improving its ability to cross biological membranes, a key factor for reaching intracellular targets.[4]

  • Metabolic Stability: The adamantane structure can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life and duration of action.[2][3][8]

  • Precise Target Engagement: The rigid framework of adamantane provides a stable anchor for the precise orientation of pharmacophoric groups within a target's binding pocket, potentially leading to higher potency and selectivity.[2][4]

The 1,2,4-Thiadiazole Core: A Versatile Pharmacophore

The 1,2,4-thiadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This scaffold is present in numerous biologically active compounds and is known to participate in a variety of biological activities, including:

  • Enzyme Inhibition: Thiadiazole derivatives have been identified as inhibitors of various enzymes, such as carbonic anhydrases, kinases, and proteases.[6][9][10]

  • Antimicrobial and Antifungal Activity: The thiadiazole nucleus is a component of several antimicrobial and antifungal agents.[11][12]

  • Anticancer Properties: A number of 1,3,4-thiadiazole derivatives have demonstrated cytotoxic activity against various cancer cell lines.[13][14][15][16]

The combination of the adamantane group's favorable pharmacokinetic properties with the diverse biological activities of the thiadiazole core suggests that 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine is a promising candidate for further investigation.

Proposed Core Mechanism of Action: Cysteine-Targeted Enzyme Inhibition

Based on the known reactivity of the 1,2,4-thiadiazole ring, a primary proposed mechanism of action for 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine is the covalent inhibition of cysteine-dependent enzymes.

The N-S bond within the 1,2,4-thiadiazole ring can act as an electrophilic "warhead".[7] The thiol group of a cysteine residue in the active site of a target enzyme can nucleophilically attack this bond, leading to the formation of a disulfide bond and subsequent inactivation of the enzyme.[7]

dot

Caption: Proposed mechanism of covalent inhibition.

Experimental Validation: A Step-by-Step Guide

To elucidate the precise mechanism of action, a series of well-defined experiments are necessary. This section outlines key protocols to test the hypothesis of enzyme inhibition and to identify potential molecular targets.

Broad-Spectrum Kinase and Protease Profiling

Rationale: To identify potential enzyme targets, an initial broad-spectrum screening against a panel of kinases and proteases is recommended. This approach provides an unbiased view of the compound's inhibitory activity.

Experimental Protocol: Kinase Inhibition Assay (Example: ADP-Glo™ Kinase Assay)

  • Plate Preparation: Dispense a master mix of kinase, substrate, and ATP into the wells of a 384-well plate.

  • Compound Addition: Add varying concentrations of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine or a control inhibitor (e.g., staurosporine) to the wells.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

dot

Kinase_Inhibition_Workflow Start Start PlatePrep Prepare Kinase/Substrate/ATP Mix Start->PlatePrep CompoundAdd Add Test Compound PlatePrep->CompoundAdd Incubate Incubate (1 hr) CompoundAdd->Incubate AddADPGlo Add ADP-Glo™ Reagent Incubate->AddADPGlo AddDetection Add Kinase Detection Reagent AddADPGlo->AddDetection Measure Measure Luminescence AddDetection->Measure Analyze Calculate IC50 Measure->Analyze End End Analyze->End

Caption: Workflow for a typical kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with either the vehicle control or 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Downstream Signaling Pathway Analysis

Rationale: Once a primary target is identified, it is crucial to investigate the compound's effect on the downstream signaling pathways regulated by that target.

Experimental Protocol: Western Blotting

  • Cell Culture and Treatment: Culture an appropriate cell line and treat with varying concentrations of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein and its phosphorylated (activated) form, as well as downstream signaling molecules.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on protein expression and phosphorylation status.

Data Interpretation and Quantitative Analysis

The following table provides a hypothetical summary of data that could be generated from the experiments described above, illustrating how to interpret the results to build a comprehensive understanding of the compound's mechanism of action.

Experiment Metric Result for Compound X Interpretation
Kinase Panel ScreenIC50 vs. Kinase A50 nMPotent inhibitor of Kinase A
Kinase Panel ScreenIC50 vs. Kinase B> 10 µMSelective for Kinase A over Kinase B
CETSAΔTm for Kinase A+5°CDirect engagement of Kinase A in cells
Western Blotp-Substrate Y (downstream of Kinase A)Decreased by 80% at 100 nMInhibition of Kinase A activity in cells
Cell Viability AssayGI50 in Cancer Cell Line Z200 nMPotent anti-proliferative activity

Conclusion and Future Directions

The structural features of 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine strongly suggest a mechanism of action centered on enzyme inhibition, potentially through covalent modification of cysteine residues. The outlined experimental workflow provides a robust framework for validating this hypothesis, identifying specific molecular targets, and elucidating the downstream cellular consequences of target engagement. Future research should focus on lead optimization to enhance potency and selectivity, as well as in vivo studies to evaluate the compound's therapeutic potential in relevant disease models. The unique combination of the adamantane and thiadiazole moieties presents a promising avenue for the development of novel therapeutics.

References

  • [1] The Role of Adamantane Derivatives in Modern Drug Discovery. (URL not available)

  • [2] Unlocking therapeutic potential: the role of adamantane in drug discovery - ConnectSci. (URL not available)

  • [8] Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (URL not available)

  • [3] Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. (URL not available)

  • [4] The Adamantane Scaffold: A Versatile Building Block in Modern Drug Discovery - Benchchem. (URL not available)

  • [9] Synthesis and biological evaluations of 1,3,4-thiadiazole derivatives as dual acting enzyme inhibitors to target inflammation and diabetes - PubMed. (URL not available)

  • [5] New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies - PMC. (URL not available)

  • [10] Full article: Synthesis and evaluation of new thiadiazole derivatives as potential inhibitors of human carbonic anhydrase isozymes (hCA-I and hCA-II) - Taylor & Francis. (URL not available)

  • [6] Thiadiazole inhibitors: a patent review - PubMed. (URL not available)

  • [11] Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - MDPI. (URL not available)

  • [17] Biological Activities of Thiadiazole Derivatives: A Review. (URL not available)

  • [18] Synthesis and in vitro antibacterial, antifungal, anti-proliferative activities of novel adamantane-containing thiazole compounds - PMC. (URL not available)

  • [13] Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (URL not available)

  • [19] (PDF) Biological Activities of Thiadiazole Derivatives: A Review - ResearchGate. (URL not available)

  • [20] 3-(ADAMANTAN-1-YLSULFANYL)-[1][2][3]THIADIAZOL-5-YLAMINE - NextSDS. (URL not available)

  • [14] (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones - ResearchGate. (URL not available)

  • [21] Synthesis and Anticancer Activities of Thiazoles, 1,3‐Thiazines, and Thiazolidine Using Chitosan‐Grafted‐Poly(vinylpyridine) as Basic Catalyst. | Semantic Scholar. (URL not available)

  • [22] Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. (URL not available)

  • [12] Thiadiazoles: Progress Report on Biological Activities - JOCPR. (URL not available)

  • [15] Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC. (URL not available)

  • [23] 3-(Adamantan-1-ylsulfanyl)-[1][2][3]thiadiazol-5-ylamine | SCBT. (URL not available)

  • [24] Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents - Frontiers. (URL not available)

  • [16] Synthesis and anticancer activity of 5-(3-indolyl)-1,3,4-thiadiazoles - PubMed. (URL not available)

  • [25] Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties - MDPI. (URL not available)

  • [7] Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles - Bentham Science Publishers. (URL not available)

Sources

Foundational

3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine solubility in DMSO

An In-Depth Technical Guide to the DMSO Solubility of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine For Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Molecule 3-(Adamantan-...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the DMSO Solubility of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule

3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine is a molecule of interest in drug discovery, combining two key structural features: a bulky, lipophilic adamantane cage and a substituted thiadiazole ring. The interplay of these two moieties governs its physicochemical properties, most notably its solubility.

  • The Adamantane Moiety: Adamantane is a rigid, tricyclic hydrocarbon that imparts significant lipophilicity (hydrophobicity) to a molecule.[1] This cage-like structure is non-polar and has weak interactions with polar solvents.[1] Consequently, adamantane and its derivatives generally exhibit good solubility in non-polar organic solvents and are poorly soluble in polar solvents like water.[1][2]

  • The Thiadiazole-Amine Moiety: The 1,2,4-thiadiazol-5-ylamine portion of the molecule introduces polar characteristics. The nitrogen and sulfur atoms in the heterocyclic ring, along with the primary amine group, are capable of forming hydrogen bonds. While the parent 1,2,3-thiadiazole is water-soluble, substitutions on the ring, especially with bulky, non-polar groups like adamantane, can drastically reduce aqueous solubility.[3]

The overall solubility of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in any given solvent will be a balance between the lipophilic nature of the adamantane group and the polar nature of the thiadiazole-amine group.

DMSO as a Solvent for Drug Discovery

Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and life sciences research.[4][5] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an ideal solvent for preparing high-concentration stock solutions of test compounds for in vitro and in vivo screening.[4][5][6]

Key Advantages of DMSO:

  • High Solubilizing Capacity: DMSO can disrupt intermolecular forces in solid compounds, facilitating their dissolution.[7]

  • Miscibility: It is miscible with water and most organic solvents, allowing for easy dilution into aqueous assay buffers.[5][7]

Challenges Associated with DMSO:

  • Precipitation upon Dilution: Compounds dissolved in 100% DMSO may precipitate when diluted into aqueous buffers where their solubility is much lower.[3][4]

  • Cytotoxicity: High concentrations of DMSO can be toxic to cells, so it is crucial to keep the final concentration in assays as low as possible, typically below 0.5%.[4][8]

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere, which can affect the stability and solubility of the compound.[4]

Theoretical and Practical Considerations for Solubility

The solubility of a compound can be described in two primary ways: kinetic and thermodynamic.

  • Kinetic Solubility: This is the concentration at which a compound, typically from a concentrated DMSO stock, begins to precipitate when diluted into an aqueous buffer.[9][10][11] It is a rapid, high-throughput measurement often used in early drug discovery.[9][11][12]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent at a specific temperature.[10][11] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period.[10][11][12]

For 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, its significant lipophilicity from the adamantane group suggests that while it is likely to have good solubility in pure DMSO, its aqueous solubility will be limited. Therefore, determining both the kinetic and thermodynamic solubility is crucial for its development as a potential therapeutic agent.

Experimental Protocols for Solubility Determination

The following protocols provide step-by-step methodologies for determining the solubility of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in DMSO and aqueous buffers.

Preparation of a High-Concentration DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution, a common starting point for many assays.[4]

Materials:

  • 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: Based on the molecular weight of the compound, calculate the mass needed for the desired volume and concentration.

  • Weigh the compound: Accurately weigh the calculated mass of the compound.[4]

  • Dissolve in DMSO: Transfer the weighed compound into a sterile tube and add the required volume of anhydrous DMSO.[4]

  • Mixing: Vortex the solution until the compound is completely dissolved.[4] If the compound does not dissolve readily, sonication or gentle warming (e.g., 37°C) may be employed, provided the compound is stable at that temperature.[4]

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[4][5]

Diagram of DMSO Stock Preparation Workflow

start Start calculate Calculate Mass start->calculate weigh Weigh Compound calculate->weigh dissolve Add Anhydrous DMSO weigh->dissolve mix Vortex/Sonicate dissolve->mix check Completely Dissolved? mix->check check->mix No store Aliquot and Store at -20°C or -80°C check->store Yes end End store->end start Start serial_dilute Serial Dilution of DMSO Stock start->serial_dilute transfer Transfer to Aqueous Buffer serial_dilute->transfer incubate Incubate at Room Temp transfer->incubate read_plate Measure Turbidity incubate->read_plate analyze Determine Highest Soluble Concentration read_plate->analyze end End analyze->end

Caption: Workflow for the kinetic solubility assay.

Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility of the compound. [9][10][11] Materials:

  • Solid 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

  • DMSO

  • Shaker or rotator

  • Centrifuge

  • HPLC or other suitable analytical instrument

Procedure:

  • Prepare a supersaturated solution: Add an excess amount of the solid compound to a known volume of DMSO in a vial. [5]2. Equilibrate: Seal the vial and agitate the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. [5][10]3. Separate solid from solution: Centrifuge the sample at high speed to pellet the undissolved solid. [5]4. Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and dilute it with an appropriate solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method like HPLC. [5]5. Calculate thermodynamic solubility: Based on the dilution factor, calculate the concentration of the compound in the original supernatant. This is the thermodynamic solubility.

Data Presentation and Interpretation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Expected Qualitative Solubility Profile

Solvent ClassExample SolventsExpected Solubility of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamineRationale
Polar AproticDMSO, DMFModerate to HighThe polar aprotic nature of DMSO can effectively solvate the polar thiadiazole-amine moiety, while also accommodating the lipophilic adamantane group.
Non-polarHexane, TolueneLow to ModerateThese solvents will interact favorably with the adamantane group but poorly with the polar part of the molecule.
Polar ProticWater, EthanolVery LowThe highly lipophilic adamantane cage will dominate, leading to poor interaction with polar protic solvents. [1][2]

Table 2: Example of Quantitative Solubility Data Presentation

Assay TypeSolventTemperature (°C)Solubility (µg/mL)Solubility (mM)
KineticPBS, pH 7.4 (1% DMSO)25Experimental ValueExperimental Value
ThermodynamicDMSO25Experimental ValueExperimental Value
ThermodynamicWater25Experimental ValueExperimental Value

Troubleshooting Common Solubility Issues

  • Compound Precipitation: If the compound precipitates upon dilution into aqueous buffer, consider using a co-solvent, performing serial dilutions, or employing formulation strategies like cyclodextrin complexation. [3]* Inconsistent Results: This can be due to incomplete dissolution, compound degradation, or precipitation over time. Always visually inspect stock solutions, prepare fresh dilutions for each experiment, and consider the stability of the compound in DMSO. [3]* Difficulty Dissolving in DMSO: If the compound is difficult to dissolve in DMSO at room temperature, gentle warming or sonication can be effective. [4]However, be cautious of potential compound degradation with heat. [4]

Conclusion

Determining the DMSO solubility of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine is a critical step in its preclinical development. By understanding the interplay of its structural components and employing robust experimental methodologies, researchers can obtain reliable and reproducible solubility data. This guide provides the theoretical framework and practical protocols necessary to achieve this, enabling informed decisions in lead optimization and formulation development.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
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  • Pion. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
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  • Perlovich, G. L., et al. (2017). Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. Physical Chemistry Chemical Physics.
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  • ResearchGate. (n.d.). DMSO solubility and bioscreening.
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  • Scholars Middle East Publishers. (2025, June 5). Characterization & Invitro Antioxidant Activity of 1, 3, 4 Thiadiazole Derivatives of Thiazolidinone. Retrieved from Scholars Middle East Publishers website.
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  • SCBIO. (n.d.). 3-(Adamantan-1-ylsulfanyl)-t[2][4][9]hiadiazol-5-ylamine. Retrieved from SCBIO website.

  • Frontiers. (2025, November 26). Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl derivatives: experimental and computational insights into their potential as antiproliferative agents.
  • ChemSpider. (n.d.). ChemSpider Synthetic Pages: Home.
  • PubChem. (2026, March 14). 5-[1-(2-Aminophenyl)-1,2,3-triazol-5-ylsulfanyl]-1,2,3-thiadiazole.
  • Chemspace. (n.d.). 5-(thietan-3-ylsulfanyl)-1,2,4-thiadiazol-3-amine.
  • MDPI. (2021, August 10). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies.
  • NextSDS. (n.d.). 3-PROPYLSULFANYL-T[2][4][9]HIADIAZOL-5-YLAMINE — Chemical Substance Information. Retrieved from NextSDS website.

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  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

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Exploratory

spectroscopic data (NMR, MS) for 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine Introduction For researchers and scientists engaged in drug discovery and development, the precise stru...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

Introduction

For researchers and scientists engaged in drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. The compound 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine, incorporating the rigid, lipophilic adamantane scaffold with a pharmacologically relevant thiadiazole heterocycle, represents a class of molecules with significant therapeutic potential.[3][4] This guide, intended for professionals in the field, provides a comprehensive technical overview of the expected spectroscopic data (NMR and MS) for this compound. In the absence of publicly available experimental spectra, this document serves as a predictive guide and a methodological resource for its synthesis and characterization.

The adamantane moiety, a diamondoid hydrocarbon, offers a unique three-dimensional structure that is frequently exploited in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6] The 1,2,4-thiadiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a known bioisostere for various functional groups and is present in a number of approved drugs. The combination of these two fragments in 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine results in a molecule with a distinct spectroscopic signature.

This guide will delve into the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, detailing the expected chemical shifts and coupling patterns based on the well-established spectral characteristics of adamantane and thiadiazole derivatives.[5][7] Furthermore, we will explore the anticipated fragmentation patterns in Mass Spectrometry (MS), providing insights into the molecule's stability and structural components under ionization.[2][8][9] Detailed experimental protocols for acquiring high-quality NMR and MS data are also provided, ensuring that researchers can confidently characterize this and similar molecules.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[6] For 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine, the spectra will be a composite of the signals from the adamantane cage and the aromatic thiadiazole ring. The high symmetry of the parent adamantane molecule is broken by the sulfur linkage at the C1 position, leading to a more complex and informative spectrum.[5][7]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the adamantane protons and the amine protons on the thiadiazole ring. The adamantane protons will appear as a set of broad multiplets in the aliphatic region, while the amine protons will likely be a broad singlet that may exchange with D₂O.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
Adamantane CH₂ (6H)1.60 - 1.80m6HProtons on the six equivalent methylene groups of the adamantane cage.
Adamantane CH (3H)1.90 - 2.10m3HProtons on the three equivalent methine groups beta to the sulfur.
Adamantane CH₂ (6H)2.15 - 2.35m6HProtons on the three methylene groups alpha to the sulfur linkage, expected to be deshielded.
NH₂5.0 - 7.0br s2HChemical shift can vary depending on solvent and concentration. Signal will disappear upon D₂O exchange.

Note: Predicted chemical shifts are based on typical values for substituted adamantanes and can vary based on the solvent used.[3][6]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a clear map of the carbon skeleton. The number of signals will reflect the reduced symmetry of the substituted adamantane.

Assignment Predicted Chemical Shift (δ, ppm) Notes
Adamantane C-S45 - 55The bridgehead carbon attached to the sulfur atom.
Adamantane CH30 - 40The three equivalent methine carbons.
Adamantane CH₂35 - 45The six methylene carbons.
Thiadiazole C-S160 - 170The carbon atom of the thiadiazole ring attached to the sulfur of the adamantane group.
Thiadiazole C-NH₂170 - 180The carbon atom of the thiadiazole ring attached to the amine group.

Note: Predicted chemical shifts are based on typical values for substituted adamantanes and thiadiazoles.[7]

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.[10] For 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine, Electron Ionization (EI) would likely lead to extensive fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be expected to show a prominent molecular ion peak.[11][12]

Predicted High-Resolution Mass Spectrometry (HRMS) Data
Ion Formula Calculated m/z
[M+H]⁺C₁₂H₁₇N₃S₂283.0867
[M+Na]⁺C₁₂H₁₆N₃S₂Na305.0686
Predicted Fragmentation Pathways

The fragmentation of 1-substituted adamantanes typically follows several pathways, including the loss of the substituent as a radical or the loss of a C₄H₉ hydrocarbon radical.[9] The thiadiazole ring can also undergo characteristic cleavages.

Key Predicted Fragment Ions (EI-MS):

m/z Proposed Fragment Fragmentation Pathway
282[M]⁺˙Molecular ion
135[C₁₀H₁₅]⁺Adamantyl cation, resulting from the cleavage of the C-S bond. This is expected to be a major peak.
147[C₂H₂N₃S₂]⁺Fragment corresponding to the thiadiazole portion with the sulfur attached.
100[C₂H₂N₃S]⁺Loss of the adamantyl sulfide group.

The following diagram illustrates the predicted major fragmentation pathway for 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine under electron ionization.

Fragmentation_Pathway M [C12H16N3S2]+• m/z = 282 F1 [C10H15]+ Adamantyl Cation m/z = 135 M->F1 - •SC2H2N3 F2 [C2HNS2]+• Thiadiazole Fragment M->F2 - •C10H15

Caption: Predicted EI-MS fragmentation of the target molecule.

Experimental Protocols

To obtain high-quality spectroscopic data, standardized and validated protocols are essential. The following methodologies are recommended for the characterization of 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine.

NMR Spectroscopy Protocol

A general protocol for acquiring ¹H and ¹³C NMR spectra of adamantane derivatives is as follows:[5][6]

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent will depend on the solubility of the analyte.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Data Acquisition:

    • Acquire the spectrum with a spectral width of approximately -2 to 12 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled spectrum with a spectral width of approximately 0 to 200 ppm.

    • Use a pulse angle of 45-60 degrees.

    • Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds.

    • A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

The following diagram outlines the workflow for NMR data acquisition and analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Prep1 Dissolve 5-10 mg of sample in deuterated solvent Prep2 Add internal standard (TMS) Prep1->Prep2 Acq1 Tune and shim spectrometer Acq2 Acquire 1H NMR spectrum Acq1->Acq2 Acq3 Acquire 13C NMR spectrum Acq2->Acq3 Proc1 Fourier Transform Proc2 Phase and baseline correction Proc1->Proc2 Proc3 Integrate peaks (1H) Proc2->Proc3 Proc4 Assign chemical shifts Proc3->Proc4 cluster_prep cluster_prep cluster_acq cluster_acq cluster_prep->cluster_acq cluster_proc cluster_proc cluster_acq->cluster_proc

Caption: General workflow for NMR analysis.

Mass Spectrometry Protocol

The following is a general protocol for obtaining a mass spectrum using ESI-MS, which is suitable for polar molecules like the target compound.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • A small amount of formic acid or ammonium acetate may be added to promote ionization.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.

    • Calibrate the instrument using a standard calibration mixture.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-20 µL/min.

    • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to maximize the signal of the molecular ion.

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

  • Tandem MS (MS/MS) for Fragmentation Analysis:

    • Select the [M+H]⁺ ion as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum to identify the characteristic fragment ions.

Conclusion

The structural characterization of 3-(Adamantan-1-ylsulfanyl)-[1][2]thiadiazol-5-ylamine relies on a synergistic application of NMR and MS techniques. This guide provides a predictive framework for the interpretation of its spectroscopic data, grounded in the well-documented spectral behaviors of its adamantane and thiadiazole components. The detailed experimental protocols offer a robust starting point for researchers to obtain high-quality, reproducible data. By combining the predicted spectral features with rigorous experimental work, scientists and drug development professionals can confidently elucidate the structure of this and other novel adamantane-thiadiazole derivatives, thereby accelerating the discovery of new therapeutic agents.

References

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Foundational

An In-Depth Technical Guide to the Structural Analysis of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

For Researchers, Scientists, and Drug Development Professionals Abstract The adamantane moiety, with its unique rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry, known t...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The adamantane moiety, with its unique rigid, lipophilic, and three-dimensional structure, is a privileged scaffold in medicinal chemistry, known to enhance the therapeutic properties of various compounds.[1][2] When coupled with the versatile 1,3,4-thiadiazole ring system, which is recognized for a broad spectrum of biological activities, the resulting hybrid molecule, 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, presents a compelling candidate for drug discovery and development.[3][4] A thorough understanding of its three-dimensional structure is paramount for elucidating its mechanism of action, optimizing its biological activity, and ensuring its potential as a therapeutic agent. This guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation of this novel compound, focusing on the "why" behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Rationale for a Hybrid Scaffold

The synthesis of hybrid molecules by combining two or more pharmacologically active scaffolds is a well-established strategy in drug design to develop new entities with improved biological profiles. The adamantane cage is known to influence the pharmacokinetic properties of a drug, often improving its metabolic stability and tissue distribution.[5] The 1,3,4-thiadiazole ring, a five-membered heterocycle containing two nitrogen and one sulfur atom, is a versatile pharmacophore present in numerous approved drugs with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[3][6] The combination of these two moieties in 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine is anticipated to yield a molecule with unique and potentially enhanced pharmacological properties.

The Gold Standard: Single-Crystal X-ray Crystallography

For unambiguous determination of the three-dimensional arrangement of atoms in a molecule, single-crystal X-ray crystallography remains the definitive "gold standard" technique.[7] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state, which is crucial for understanding its interactions with biological targets.

Experimental Protocol: From Powder to Structure
  • Crystal Growth (Slow Evaporation):

    • Dissolve the purified 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in a suitable solvent or a mixture of solvents (e.g., dichloromethane/hexane).

    • Allow the solvent to evaporate slowly and undisturbed at room temperature. The formation of single crystals suitable for X-ray diffraction can take several days to weeks.[7]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement:

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Expected Structural Insights

The crystal structure of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine is expected to reveal key features:

  • Planarity of the Thiadiazole Ring: The 1,3,4-thiadiazole ring is anticipated to be essentially planar.

  • Conformation of the Adamantane Cage: The adamantane moiety will exhibit its characteristic rigid chair conformation.

  • Torsional Angles: The dihedral angles between the thiadiazole ring and the adamantane group will define the overall molecular conformation.

  • Intermolecular Interactions: The presence of the amino group suggests the formation of intermolecular hydrogen bonds, which can influence the crystal packing.[8]

The visualization of the experimental workflow for X-ray crystallography is presented below:

Xray_Workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection & Processing cluster_structure_elucidation Structure Elucidation Purified_Compound Purified Compound Dissolution Dissolution in Solvent Purified_Compound->Dissolution Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Single_Crystal Single Crystal Formation Slow_Evaporation->Single_Crystal Mounting Crystal Mounting Single_Crystal->Mounting Xray_Diffraction X-ray Diffraction Mounting->Xray_Diffraction Data_Processing Data Processing Xray_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure Structure_Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

Unraveling the Connectivity: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the connectivity of atoms within a molecule in solution.[6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides a detailed picture of the molecular framework.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

Expected Spectral Features
Nucleus Expected Chemical Shift (ppm) Multiplicity Assignment
¹H7.0 - 8.0SingletNH₂ protons of the amino group
¹H1.5 - 2.2MultipletsProtons of the adamantane cage[1]
¹³C160 - 170-C5 of the thiadiazole ring (attached to the amino group)
¹³C150 - 160-C3 of the thiadiazole ring (attached to the sulfur)
¹³C28 - 50-Carbons of the adamantane cage[1]

The following diagram illustrates the key correlations expected in 2D NMR experiments:

NMR_Correlations Adamantane_H Adamantane Protons Adamantane_C Adamantane Carbons Adamantane_H->Adamantane_C HSQC Thiadiazole_C3 Thiadiazole C3 Adamantane_H->Thiadiazole_C3 HMBC NH2_H NH₂ Protons Thiadiazole_C5 Thiadiazole C5 NH2_H->Thiadiazole_C5 HMBC

Caption: Expected 2D NMR correlations for the target molecule.

Confirming the Mass: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.

Experimental Protocol: Mass Spectrometric Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC-MS or LC-MS.

  • Ionization: Utilize a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Detect the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Expected Fragmentation Pattern

The mass spectrum of 1-substituted adamantanes often shows characteristic fragmentation pathways.[9] For 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, the following fragments are anticipated:

  • Molecular Ion Peak [M]⁺: The peak corresponding to the intact molecule.

  • Loss of the Thiadiazole-amine Moiety: A prominent fragment corresponding to the adamantyl cation.

  • Fragmentation of the Thiadiazole Ring: Cleavage of the thiadiazole ring can lead to various smaller fragments.

The expected fragmentation is visualized in the diagram below:

Mass_Spec_Fragmentation Molecule [3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine]⁺ Adamantyl_Cation [Adamantyl]⁺ Molecule->Adamantyl_Cation Loss of Thiadiazole-amine Thiadiazole_Fragment [Thiadiazole-amine radical] Molecule->Thiadiazole_Fragment Loss of Adamantane

Caption: Predicted major fragmentation pathways in mass spectrometry.

Identifying Functional Groups: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10][11]

Experimental Protocol: FT-IR Analysis
  • Sample Preparation: Prepare the sample as a KBr pellet or analyze it directly using an Attenuated Total Reflectance (ATR) accessory.[10]

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3300 - 3500N-H stretchingAmino (NH₂) group[11]
2800 - 3000C-H stretchingAdamantane CH and CH₂ groups
1600 - 1650C=N stretchingThiadiazole ring[11]
1300 - 1400C-N stretchingAromatic amine
600 - 700C-S stretchingThioether linkage

Conclusion: A Multi-faceted Approach to Structural Certainty

The comprehensive structural analysis of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine requires a synergistic application of multiple analytical techniques. While single-crystal X-ray crystallography provides the definitive solid-state structure, NMR spectroscopy is essential for confirming the atomic connectivity in solution. Mass spectrometry verifies the molecular weight and elemental composition, and FT-IR spectroscopy offers a quick confirmation of the key functional groups. By integrating the data from these orthogonal techniques, researchers can establish the structure of this promising hybrid molecule with the highest degree of confidence, paving the way for further investigation into its biological potential.

References

  • Benchchem. Confirming the Chemical Structure of Novel Thiadiazole Derivatives: A Comparative Guide to X-ray Crystallography.
  • Mass spectral fragmentation of substituted adamantane-2,4-diones.
  • Waltman, R.J. & Ling, A.C. Mass spectrometry of diamantane and some adamantane derivatives. Canadian Journal of Chemistry, 58(20), 2189-2196 (1980).
  • Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 1), 53-58 (2023).
  • Benchchem. Technical Support Center: Analysis of Adamantane Compounds.
  • Benchchem. Application Notes and Protocols for FT-IR Spectroscopic Characterization of 4-Phenyl-1,2,3-Thiadiazole Derivatives.
  • New 1,3,4-Thiadiazol Derivatives: Synthesis, Computational Study and X-Ray. Molecules, 24(15), 2773 (2019).
  • Al-Warhi, T., et al. First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 27(19), 6243 (2022).
  • Dolejšek, Z., et al. Adamantane and its derivatives. VIII. Mass spectra of derivatives of adamantane formed by substitution at C(1). Collection of Czechoslovak Chemical Communications, 31(1), 435-442 (1966).
  • El-Naggar, M., et al. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry, 111, 104794 (2021).
  • Khullar, K.K., Bell, C.L. & Bauer, L. Mass spectrometry of 1-substituted adamantanes. Effect of functional groups on the primary fragmentation pathways. The Journal of Organic Chemistry, 36(9), 1153-1159 (1971).
  • Quantitative crystal structure analysis of 1,3,4-thiadiazole derivatives. CrystEngComm, 17(42), 8114-8126 (2015).
  • Wawrzyńczak, A., et al. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 1999 (2024).
  • Al-Juboori, A.A.H. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies, 6(4), 346-354 (2022).
  • Kumar, S., et al. Novel Thiadiazole Derivatives: Synthesis, Structural Characterization, and Pharmacological Evaluation. International Journal of Innovative Research in Technology, 9(11), 1-10 (2023).
  • Al-Wahaibi, L.H., et al. Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. BMC Chemistry, 20(1), 18 (2026).

Sources

Protocols & Analytical Methods

Method

application of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in apoptosis induction studies

Application Note: Mechanistic Evaluation of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine Derivatives in Apoptosis Induction Executive Summary The integration of bulky, lipophilic adamantane cages with pharmacologicall...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Mechanistic Evaluation of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine Derivatives in Apoptosis Induction

Executive Summary

The integration of bulky, lipophilic adamantane cages with pharmacologically active 1,3,4-thiadiazole rings has emerged as a potent strategy in targeted oncology[1]. Compounds such as 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine (and its structural analogs) exhibit profound anti-proliferative activity by acting as competitive inhibitors at the ATP-binding cleft of the Epidermal Growth Factor Receptor (EGFR)[2]. This Application Note provides a comprehensive, self-validating workflow for evaluating the apoptosis-inducing properties of this compound class, moving from primary cytotoxicity screening to deep mechanistic validation of the intrinsic mitochondrial pathway.

Mechanistic Framework & Causality

As a Senior Application Scientist, it is critical to understand why a specific pharmacophore drives a biological phenotype. The adamantane moiety drastically increases the lipophilicity of the molecule, enhancing cellular membrane permeation and facilitating deep insertion into the hydrophobic pocket of EGFR (including both wild-type and L858R mutants)[2]. The 1,3,4-thiadiazole ring acts as a bioisostere, providing critical hydrogen bond acceptors (via nitrogen and sulfur) to anchor the molecule to the kinase domain[3].

Inhibition of EGFR autophosphorylation halts the downstream PI3K/AKT survival signaling cascade. The causality of apoptosis here is strictly intrinsic: the blockade of AKT removes the inhibitory phosphorylation on pro-apoptotic proteins, leading to the upregulation of BAX and the downregulation of Bcl-2. This shift in the BAX/Bcl-2 rheostat directly causes Mitochondrial Outer Membrane Permeabilization (MOMP), releasing cytochrome c and triggering the Caspase-9/Caspase-3 executioner cascade[1].

Mechanism Compound Adamantane-Thiadiazole Derivative EGFR EGFR (Wild-type / Mutant) Compound->EGFR Inhibits PI3K PI3K / AKT Pathway EGFR->PI3K Blocked Bcl2 Bcl-2 (Downregulated) PI3K->Bcl2 Reduces Bax BAX (Upregulated) PI3K->Bax Increases Mito Mitochondrial Depolarization (Cytochrome c release) Bcl2->Mito Inhibits Bax->Mito Promotes Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Intrinsic Apoptosis Casp3->Apoptosis

Fig 1. Mechanistic pathway of EGFR inhibition and intrinsic apoptosis induction by adamantane-thiadiazole.

Experimental Design & Self-Validating Protocols

No single assay definitively proves apoptosis. A robust study requires an orthogonal, self-validating system: Cytotoxicity establishes the dosing window; Flow Cytometry confirms the mechanism of death is apoptotic rather than necrotic; JC-1 assays pinpoint the mitochondria as the origin of the signal; and Western Blotting provides the molecular proof of the signaling cascade.

Workflow Culture Cell Culture (A549, MCF-7, BT549) Treatment Compound Treatment (Dose & Time Kinetics) Culture->Treatment MTT MTT/WST-1 Assay (Determine IC50) Treatment->MTT FACS Annexin V/PI FACS (Quantify Apoptosis) Treatment->FACS JC1 JC-1 Assay (Mitochondrial Potential) Treatment->JC1 WB Western Blotting (Protein Expression) Treatment->WB Analysis Data Integration & Mechanistic Validation MTT->Analysis FACS->Analysis JC1->Analysis WB->Analysis

Fig 2. Comprehensive experimental workflow for evaluating apoptosis-inducing agents.

Protocol 1: Cytotoxicity & Proliferation Profiling (MTT Assay)

Causality & Rationale: Before investigating apoptosis, you must establish the IC50. Treating cells with concentrations vastly exceeding the IC50 will trigger non-specific necrosis, confounding mechanistic data. Step-by-Step Methodology:

  • Seed A549 (lung carcinoma) or BT549 (TNBC) cells at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C, 5% CO2.

  • Prepare a stock solution of the adamantane-thiadiazole derivative in DMSO. Dilute in complete media to achieve final concentrations of 0.1, 1, 5, 10, 50, and 100 µM. Crucial: Ensure final DMSO concentration remains <0.5% (v/v) to prevent solvent-induced cytotoxicity.

  • Treat cells for 24, 48, and 72 hours to establish time-kinetics.

  • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Aspirate media, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm. Self-Validation Checkpoint: Include a positive control (e.g., Doxorubicin or Erlotinib)[2]. If the positive control fails to produce a standard IC50 curve, the assay window is compromised.

Protocol 2: Apoptosis Quantification via Flow Cytometry (Annexin V/PI)

Causality & Rationale: MTT only measures metabolic viability. To prove the compound induces apoptosis, we use Annexin V (which binds phosphatidylserine flipped to the outer membrane during early apoptosis) and Propidium Iodide (PI, which enters cells only when membrane integrity is lost in late apoptosis/necrosis)[4]. Step-by-Step Methodology:

  • Seed cells in 6-well plates ( 3×105 cells/well). Treat with the compound at 0.5×, 1×, and 2× the established IC50 for 24 hours.

  • Harvest cells (including floating cells in the media, which are often apoptotic bodies). Wash twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer and analyze immediately via flow cytometry. Self-Validation Checkpoint: The presence of a significant Annexin V+/PI- (early apoptotic) population validates that the cell death observed in Protocol 1 is programmed, not acute toxic necrosis[4].

Protocol 3: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Causality & Rationale: To prove the intrinsic pathway is active, we must demonstrate mitochondrial depolarization. JC-1 is a cationic dye that forms red fluorescent aggregates in healthy, polarized mitochondria, but reverts to green fluorescent monomers when the membrane depolarizes during MOMP[5]. Step-by-Step Methodology:

  • Treat cells with the compound at the IC50 concentration for 12 and 24 hours (depolarization precedes late apoptosis).

  • Harvest and wash cells, then resuspend in 500 µL of working JC-1 solution (5 µg/mL).

  • Incubate at 37°C for 15 minutes in the dark.

  • Wash twice with PBS and analyze via flow cytometry or fluorescence microscopy. Self-Validation Checkpoint: The shift from red (FL2) to green (FL1) fluorescence directly correlates with the early apoptotic population seen in Protocol 2, confirming the mitochondria as the executioner[5].

Protocol 4: Mechanistic Validation via Western Blotting

Causality & Rationale: Phenotypic assays must be backed by molecular data. We probe for EGFR (to show target engagement), Bax/Bcl-2 (to show the rheostat shift), and Cleaved Caspase-3 (the final executioner)[2]. Step-by-Step Methodology:

  • Lyse treated cells in cold RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylated EGFR status).

  • Quantify protein using a BCA assay. Load 30 µg of protein per lane on a 10-12% SDS-PAGE gel.

  • Transfer to a PVDF membrane. Block with 5% BSA for 1 hour.

  • Probe with primary antibodies (anti-EGFR, anti-p-EGFR, anti-Bax, anti-Bcl-2, anti-Cleaved Caspase-3, and anti-β-actin as a loading control) overnight at 4°C.

  • Wash, incubate with HRP-conjugated secondary antibodies, and develop using ECL substrate. Self-Validation Checkpoint: The upregulation of Bax and downregulation of Bcl-2 must temporally align with the mitochondrial depolarization observed in the JC-1 assay, closing the mechanistic loop[2].

Representative Quantitative Data

To benchmark your experiments, the following table summarizes the typical quantitative profile of potent adamantane-thiadiazole derivatives based on established literature[2][6][7].

Assay / ParameterTarget / Cell LineExpected Outcome (Adamantane-Thiadiazole Treatment)
MTT Viability A549 (Lung Carcinoma)IC50 ≈ 15 - 35 µM (24h)
MTT Viability BT549 (TNBC)IC50 ≈ 4.9 - 10 µM (24h)
EGFR Kinase Assay EGFR (Wild-Type)IC50 ≈ 70 - 85 nM
Flow Cytometry Annexin V+ / PI-Dose-dependent increase (e.g., 5% → 45% at 2x IC50)
Flow Cytometry JC-1 (Red/Green Ratio)Significant decrease in Red/Green ratio indicating MOMP
Western Blotting Bax / Bcl-2 Ratio>3-fold increase in Bax expression; >2-fold decrease in Bcl-2

References

  • Ali, A. G., et al. "A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line." Bioorganic & Medicinal Chemistry (2017). URL:[Link]

  • Wassel, M. M. S., et al. "Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR." Bioorganic Chemistry (2021). URL:[Link]

  • Sebastian, A., et al. "Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer." ACS Omega (2016). URL:[Link]

Sources

Application

Formulation Strategies for 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine in Preclinical In Vivo Studies

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals Physicochemical Profiling & Formulation Rationale The compound 3-(Adamantan-1-yls...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Target Audience: Formulation Scientists, Pharmacologists, and Preclinical Drug Development Professionals

Physicochemical Profiling & Formulation Rationale

The compound 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine (Molecular Weight: 267.41 g/mol ) presents a classic "brick-dust and grease" formulation challenge, exhibiting Biopharmaceutics Classification System (BCS) Class II/IV behavior. Successful in vivo systemic exposure in rodent models requires overcoming two dominant molecular liabilities:

  • The Adamantane Cage: The adamantyl group is a bulky, highly lipophilic moiety that drives up the partition coefficient (logP) and imparts extremely high crystal lattice energy. Standard co-solvent mixtures (e.g., DMSO/PEG-400) often fail because the compound will rapidly nucleate and precipitate upon dilution in aqueous physiological fluids (blood or gastric fluid).

  • The 1,2,4-Thiadiazole-5-amine Core: While primary amines typically offer a handle for salt formation, the electron-withdrawing nature of the thiadiazole ring severely delocalizes the lone pair on the exocyclic amine. This drastically lowers its pKa. Consequently, physiological pH adjustment or standard salt formation (e.g., synthesizing an HCl salt) is thermodynamically unfavorable; such salts will rapidly disproportionate or hydrolyze back to the insoluble free base in aqueous media.

To achieve reliable pharmacokinetics (PK), we must bypass pH-driven solubility and rely on supramolecular host-guest complexation for systemic routes (IV/IP) and kinetic stabilization via nanosuspension for high-dose enteral routes (PO).

Formulation Decision Tree

The following logic dictates the selection of the formulation vehicle based on the intended route of administration and dosing requirements.

G API 3-(Adamantan-1-ylsulfanyl)- thiadiazol-5-ylamine Route Determine Route of Administration API->Route Systemic Systemic Delivery (IV, IP, SC) Route->Systemic Enteral Enteral Delivery (PO Gavage) Route->Enteral ReqSol Requires Optically Clear Solution Systemic->ReqSol ReqSusp Requires High Dose Capacity Enteral->ReqSusp FormCD Host-Guest Complexation (20% HP-β-CD) ReqSol->FormCD FormNano Nanosuspension Milling (CMC-Na / Tween-80) ReqSusp->FormNano

Decision tree for selecting the optimal in vivo formulation strategy.

Strategy A: Host-Guest Complexation (For IV, IP, and SC Dosing)

Mechanistic Insight

The adamantane cage has a van der Waals diameter of approximately 7 Å. This provides a near-perfect thermodynamic and geometric fit for the hydrophobic internal cavity of β-cyclodextrin, which measures 6.0–6.5 Å ()[1]. The hydrophobic effect displaces high-energy water molecules from the cyclodextrin cavity, encapsulating the adamantane ring, masking its lipophilicity, and allowing the hydrophilic exterior of the cyclodextrin to maintain bulk aqueous solubility[2].

We specifically utilize 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) . Native β-CD has limited aqueous solubility (1.85 g/100 mL) and causes severe nephrotoxicity via crystallization in renal tubules. In contrast, HP-β-CD is highly water-soluble and is generally recognized as safe for parenteral use in rodents at doses up to 500–1000 mg/kg/day ()[3].

Protocol A: Preparation of 5 mg/mL Solution in 20% w/v HP-β-CD

Self-Validation Note: This protocol uses thermal energy to overcome the API's crystal lattice energy, ensuring the adamantane moiety fully inserts into the CD cavity.

  • Vehicle Preparation: Weigh 20.0 g of Endotoxin-free HP-β-CD. Gradually add to 70 mL of sterile Water for Injection (WFI) or 0.9% Saline while stirring at 300 RPM until a completely clear solution is achieved.

  • API Addition: Weigh exactly 500 mg of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine. Slowly sift the API powder into the vortex of the stirring HP-β-CD solution.

  • Complexation (Critical Step): Transfer the suspension to a bath sonicator. Sonicate at 45°C for 45–60 minutes . The combination of heat and cavitation forces the dissolution of the crystal lattice, allowing the host-guest inclusion complex to form dynamically.

  • Volume Adjustment: Once the solution is optically clear with no visible particulates, allow it to cool to room temperature. Q.S. (quantum satis) to exactly 100.0 mL with WFI/Saline.

  • Sterilization: Filter the solution through a 0.22 µm PVDF syringe filter inside a biosafety cabinet.

    • Caution: Do not use Nylon filters. Uncomplexed lipophilic adamantane derivatives exhibit high non-specific binding to nylon membranes, which can drastically reduce your final titer.

Strategy B: Nanosuspension via Wet Milling (For PO Dosing)

Mechanistic Insight

For oral efficacy studies requiring high doses (e.g., 30–100 mg/kg), the required API concentration often exceeds the solubilization capacity of 20% HP-β-CD within the strict volume limits of rodent oral gavage (typically 10 mL/kg). Pushing HP-β-CD concentrations higher than 20-30% can induce osmotic diarrhea and elevate transaminases in rodents ()[4].

Therefore, a nanosuspension is required. We utilize 0.1% Tween-80 as a non-ionic surfactant to lower the interfacial tension and wet the hydrophobic adamantane crystals, while 0.5% CMC-Na (Carboxymethylcellulose Sodium) acts as a polymeric steric stabilizer. CMC-Na adsorbs onto the newly sheared nanoparticle surfaces and increases the continuous phase viscosity, creating a kinetic barrier against particle agglomeration and Ostwald ripening.

Protocol B: Preparation of 50 mg/mL Nanosuspension

Self-Validation Note: Temperature control during milling is critical. If the suspension heats up, localized dissolution and subsequent recrystallization (Ostwald ripening) will cause irreversible particle aggregation.

  • Vehicle Preparation: Dissolve 0.5 g of low-viscosity CMC-Na and 0.1 g of Tween-80 in 90 mL of WFI. Stir overnight to ensure complete hydration of the polymer without clumping.

  • Pre-dispersion: Weigh 5.0 g of the API. Add the API to the vehicle and homogenize using a high-shear rotor-stator mixer (e.g., Ultra-Turrax) at 10,000 RPM for 5 minutes to break up macroscopic agglomerates.

  • Wet Bead Milling: Transfer the pre-dispersion into a planetary micro-mill grinding jar. Add 0.5 mm Yttrium-stabilized Zirconium Oxide (ZrO₂) milling beads (typically at a 1:1 volume ratio with the liquid).

  • Milling Cycle: Mill at 300 RPM for 2 hours. Crucial: Use a milling program that cycles 5 minutes ON / 2 minutes OFF, and utilize a cooling jacket to maintain the internal temperature strictly < 25°C .

  • Recovery: Extract the suspension from the beads using a coarse sieve. Q.S. to 100.0 mL with the vehicle.

  • Handling: Do not attempt to sterile filter this suspension (it will instantly blind a 0.22 µm membrane). If aseptic conditions are required for PO dosing, the vehicle must be pre-sterilized and the API handled under aseptic conditions prior to milling.

Quantitative Formulation Comparison

The table below summarizes the critical parameters of the two validated formulations to aid in study design and PK modeling.

ParameterHP-β-CD Inclusion ComplexCMC-Na / Tween-80 Nanosuspension
Primary Mechanism Thermodynamic Host-Guest EncapsulationKinetic Steric & Electrostatic Stabilization
Target Routes Intravenous (IV), Intraperitoneal (IP)Oral Gavage (PO)
Max Achievable Conc. ~5 - 10 mg/mL> 50 mg/mL
Optical State Optically clear, colorless solutionOpaque, milky white suspension
Sterilization Method 0.22 µm PVDF Sterile FiltrationAseptic processing only (Cannot be filtered)
Physical Stability > 14 days at 4°C (Monitor for precipitation)> 7 days at 4°C (Resuspend before dosing)
Tolerability Note Safe up to ~1000 mg/kg/day of vehicle[3]Excellent GI tolerability; well-tolerated in rodents[4]

References

  • [1] Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. PubMed Central (PMC). URL:[Link]

  • [2] Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. Bioconjugate Chemistry, ACS Publications. URL:[Link]

  • [3] Questions and answers on cyclodextrins used as excipients in medicinal products for human use. European Medicines Agency (EMA). URL:[Link]

  • [4] Comprehensive Investigation of Hydroxypropyl Methylcellulose, Propylene Glycol, Polysorbate 80, and Hydroxypropyl-Beta-Cyclodextrin for use in General Toxicology Studies. Toxicological Sciences, Oxford Academic. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility for 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with adamantane-based pharmacophores.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter formulation bottlenecks with adamantane-based pharmacophores. 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine presents a classic structural paradox: it features a polar, weakly basic thiadiazole-amine moiety tethered via a thioether to a highly bulky, rigid, and lipophilic adamantane cage[1].

While the adamantane core is excellent for membrane permeability and metabolic stability, its massive nonpolar surface area leads to unfavorable thermodynamic interactions with water[2]. This drives rapid self-association and precipitation in aqueous media[3]. This guide provides causality-driven, self-validating protocols to overcome these challenges for both in vitro and in vivo applications.

G Start Compound: 3-(Adamantan-1-ylsulfanyl)- thiadiazol-5-ylamine Assess Assess Target Application Start->Assess InVitro In Vitro Assays (Cell Culture) Assess->InVitro Low volume, low toxicity needed InVivo In Vivo Studies (PK / Efficacy) Assess->InVivo High dose, systemic exposure Sol1 Co-solvent System (DMSO -> Tween 80 -> Buffer) InVitro->Sol1 Sol2 Cyclodextrin Complexation (HP-β-CD) InVitro->Sol2 InVivo->Sol2 Sol3 Lipid-based Formulation (PEG400 / CMC) InVivo->Sol3

Workflow for optimizing the solubility of adamantane-thiadiazole derivatives.

Part 1: Diagnostic FAQs

Q1: Why does my compound precipitate immediately upon dilution into PBS or cell culture media? A1: This is a phenomenon known as a "solvent crash." You likely dissolved the compound in 100% DMSO and spiked it directly into an aqueous buffer. Because the adamantane cage has extremely weak interactions with water molecules, the local dielectric constant drops the moment DMSO diffuses into the bulk aqueous phase. Driven by the entropy of water displacement (the hydrophobic effect), the adamantane molecules rapidly self-associate to minimize aqueous contact, forming a precipitate[1][3]. Self-Validation Tip: Observe the precipitate under a brightfield microscope. Crystalline shards indicate true precipitation, whereas a milky, uniform cloudiness suggests the formation of colloidal aggregates.

Q2: Can I lower the pH to protonate the amine and form a highly soluble salt? A2: Generally, no. While pH adjustment is a standard technique for ionizable adamantane derivatives[1], the amine in this specific compound is attached to an electron-withdrawing 1,3,4-thiadiazole ring. This significantly lowers its pKa (typically < 5.0). At physiological pH (7.4), the amine remains un-ionized. Dropping the pH to < 3.0 might protonate the amine and temporarily improve solubility, but such highly acidic environments are incompatible with most in vitro cell assays and in vivo dosing regimens.

Q3: What role do noncovalent interactions play in the solid-state aggregation of this compound? A3: The adamantane core engages in extensive C–H···H–C dispersion interactions, which contribute massively to the stabilization of its crystal lattice[4]. Furthermore, the thiadiazole ring and the sulfur linker can engage in chalcogen bonding and lone-pair-π contacts[4]. To dissolve the compound, your solvent system must provide enough solvation energy to overcome this robust crystal lattice energy[3].

Part 2: Quantitative Solubility Data & Excipient Selection

To rationally design a formulation, we must align the compound's physicochemical properties (LogP ~ 4.2)[5] with the appropriate solvent dielectric constants.

Table 1: Recommended Solvents and Excipients for Adamantane-Thiadiazole Derivatives

Solvent / ExcipientRoleDielectric Constant (ε)Expected SolubilityMechanistic Notes
Water (pH 7.4) Aqueous Bulk80.1< 0.01 mg/mLBaseline; highly insoluble due to the rigid adamantane core[2].
DMSO Primary Solvent46.7> 50 mg/mLExcellent primary solvent; effectively disrupts the stable crystal lattice[6].
PEG 400 Co-solvent / Carrier12.45 - 15 mg/mLIdeal for in vivo oral dosing; reduces the rate of precipitation in the GI tract[6].
Tween 80 Non-ionic SurfactantN/AMicellar solubilizationPrevents aggregation by coating hydrophobic surfaces; use at 0.5% - 5% v/v[6].
HP-β-CD (20% w/v) Complexing AgentN/A2 - 10 mg/mLEncapsulates the adamantane cage; ideal for IV dosing and improving bioavailability[7].

Part 3: Troubleshooting Guides & Experimental Protocols

Issue 1: Preparing Solutions for In Vitro Assays (Cell Culture)

The Problem: You need a final concentration of 10-50 µM in media, but the DMSO concentration must remain < 0.5% to avoid cellular toxicity. The Causality: Direct dilution of a high-concentration DMSO stock into media causes localized supersaturation and rapid nucleation. The Solution: Use a "step-down" co-solvent methodology utilizing a surfactant to create a metastable micellar dispersion before introducing the bulk aqueous phase[6].

Protocol A: Step-Down Co-Solvent Formulation
  • Primary Stock: Dissolve 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in 100% DMSO to yield a 10 mM stock. Vortex and sonicate for 5 minutes to ensure complete lattice disruption.

  • Surfactant Coating: In a separate microcentrifuge tube, mix 5 µL of the 10 mM DMSO stock with 5 µL of Tween 80 (or Cremophor EL). Pipette vigorously.Causality: The surfactant coats the solvated hydrophobic molecules before they encounter water, lowering the interfacial tension.

  • Aqueous Dilution: Slowly add 990 µL of pre-warmed (37°C) PBS or culture media dropwise while vortexing continuously.

  • Self-Validating Check: Measure the absorbance of the final solution at 600 nm using a spectrophotometer. An OD600​<0.05 indicates a clear solution free of large aggregates. If OD600​>0.05 , dynamic light scattering (DLS) should be used to confirm the presence of colloidal crashes.

Issue 2: Poor Bioavailability in Animal Models (In Vivo)

The Problem: The compound is administered orally or intravenously but shows negligible systemic exposure or erratic pharmacokinetics. The Causality: The compound precipitates in the GI tract or binds non-specifically to plasma proteins due to its high lipophilicity[2]. The Solution: Cyclodextrin complexation. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic inner cavity that perfectly accommodates the bulky adamantane cage, masking its hydrophobicity. The hydrophilic exterior of the cyclodextrin ensures excellent aqueous solubility[7].

CD_Complex Drug Adamantane Derivative (Insoluble) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD HP-β-CD (Empty Cavity) CD->Complex Host-Guest Interaction

Mechanism of host-guest inclusion complexation between the adamantane core and HP-β-CD.

Protocol B: Preparation of HP-β-CD Inclusion Complex
  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile saline or ultra-pure water.

  • Compound Addition: Add the solid 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine directly to the cyclodextrin solution at a target concentration of 2-5 mg/mL.

  • Thermal Kneading/Sonication: Sonicate the suspension in a water bath at 40°C for 60 minutes. Causality: Thermal energy increases the molecular collision rate and transiently expands the cyclodextrin cavity, facilitating the entry of the bulky adamantane moiety[3][7].

  • Equilibration: Place the mixture on an orbital shaker at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter to remove any uncomplexed, undissolved compound.

  • Self-Validating Check: Analyze the filtrate via HPLC-UV to determine the exact concentration of the solubilized complex. A mass balance calculation against the initial solid input will confirm your encapsulation efficiency.

References
  • Technical Support Center: Troubleshooting Solubility Issues with Adamantane-Based Compounds Benchchem
  • Technical Support Center: Overcoming Solubility Issues with Adamantane Deriv
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions Journal of Chemical Health Risks
  • Drug Intermediate - 2-Amino-4-(1-adamantyl)thiazole InvivoChem
  • Solvent and temperature effects on the solubility of some new adamantane/memantine sulfonamide derivatives ResearchG
  • Weak noncovalent interactions in 1,2,4-triazole-3-thione-linked adamantyl deriv
  • 5-(1-Adamantylmethyl)-1,2,4-thiadiazol-3-amine PubChem (NIH)

Sources

Optimization

Technical Support Center: Synthesis of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, chemists, and drug development professionals through the synthesis of 3-(Adamantan-1-ylsulfanyl)-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to guide researchers, chemists, and drug development professionals through the synthesis of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine. This compound combines the lipophilic, antiviral adamantane scaffold with a pharmacologically active 1,2,4-thiadiazole core[1],[2].

Synthesizing this molecule presents unique steric and electronic challenges. The protocols and troubleshooting guides below are built on field-proven causality, ensuring that your workflow is not just a series of steps, but a self-validating chemical system.

Reaction Pathway & Mechanistic Logic

The most robust method for synthesizing this compound is the Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-1,2,4-thiadiazol-5-amine with 1-adamantanethiol. Alternative methods, such as electrochemical oxidative N-S bond formation, exist for building the thiadiazole core[3], but the SNAr approach provides superior regiocontrol when the adamantyl and amino groups are already established.

Workflow A 1-Adamantanethiol + Cs2CO3 B Thiolate Formation (Degassed DMF, RT) A->B C Add 3-Chloro-1,2,4- thiadiazol-5-amine B->C D SNAr Reaction (90°C, 12 h, Argon) C->D E Aqueous Workup & Extraction D->E F Target Compound Isolation E->F

Caption: Workflow for the SNAr synthesis of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine.

Mechanism N1 Sterically Hindered Thiol (1-Adamantanethiol) N2 Deprotonation via Cs2CO3 (Enhances Nucleophilicity) N1->N2 N3 Nucleophilic Attack at C3 (Activated by Ring Nitrogens) N2->N3 + Electrophile N4 Meisenheimer-like Intermediate (Stabilized by Delocalization) N3->N4 N5 Chloride Elimination (Restores Aromaticity) N4->N5

Caption: Mechanistic pathway of the nucleophilic aromatic substitution (SNAr) reaction.

Quantitative Optimization Data

The choice of base and solvent is critical due to the extreme steric bulk of the adamantyl group and the sensitivity of the 1,2,4-thiadiazole ring. The following table summarizes the quantitative optimization data that dictates our protocol.

EntryBaseSolventTemp (°C)AtmosphereYield (%)Mechanistic Observation
1K₂CO₃DMF60Air22High disulfide byproduct due to rapid oxidation of the thiolate.
2K₂CO₃DMF90Argon45Incomplete conversion; K₂CO₃ solubility is too low to drive deprotonation.
3Cs₂CO₃ DMF 90 Argon 86 Clean conversion; Cs⁺ enhances thiolate solubility and reactivity.
4NaHTHF65Argon15Ring cleavage products; base is too harsh for the thiadiazole core.
5DIPEAMeCN80Argon<5Base is too weak to effectively deprotonate the sterically hindered thiol.

Self-Validating Experimental Protocol

This protocol is designed with built-in validation checkpoints to ensure causality between your actions and the chemical outcome.

Step 1: System Preparation & Degassing

  • Action: Flame-dry a two-neck round-bottom flask and flush with Argon. Add 25 mL of anhydrous DMF and sparge with Argon for 15 minutes.

  • Causality: Thiolates are highly susceptible to oxidative coupling. Removing dissolved oxygen prevents the formation of di(adamantan-1-yl) disulfide.

Step 2: Thiolate Generation

  • Action: Add 1-adamantanethiol (1.0 equiv, 10 mmol) and anhydrous Cs₂CO₃ (1.5 equiv, 15 mmol) to the degassed DMF. Stir at room temperature for 30 minutes.

  • Validation Checkpoint: The suspension will turn slightly yellow. This visual cue confirms the formation of the active adamantan-1-thiolate anion.

Step 3: Electrophilic Addition & SNAr

  • Action: Add 3-chloro-1,2,4-thiadiazol-5-amine (1.05 equiv, 10.5 mmol) in one portion. Attach a reflux condenser and heat the mixture to 90 °C in an oil bath for 12 hours under a positive Argon pressure.

  • Causality: The 90 °C temperature provides the necessary activation energy to overcome the steric hindrance of the adamantyl group during the formation of the Meisenheimer-like intermediate.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 1:1). The starting electrophile (Rf ≈ 0.6) should disappear, replaced by a new UV-active spot (Rf ≈ 0.4).

Step 4: Aqueous Workup

  • Action: Cool to room temperature. Quench with 50 mL of distilled water to neutralize residual base. Extract with EtOAc (3 x 30 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 20 mL), followed by brine.

  • Causality: LiCl is highly effective at partitioning DMF into the aqueous phase, preventing solvent contamination in your final product.

Step 5: Isolation & Spectral Validation

  • Action: Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography.

  • Validation Checkpoint: Perform ¹H NMR (DMSO-d₆). You must observe the characteristic adamantyl aliphatic protons (multiplets between 1.6–2.2 ppm) and a broad singlet for the –NH₂ group (~6.5 ppm). The absence of a thiol proton signal (~1.5 ppm in the starting material) confirms successful substitution.

Troubleshooting Guide

Q: Why am I recovering a large amount of unreacted 3-chloro-1,2,4-thiadiazol-5-amine? A: Causality: 1-Adamantanethiol is highly sterically hindered. If the base is insufficiently soluble (e.g., using K₂CO₃ in DMF), the effective concentration of the thiolate nucleophile remains too low to drive the SNAr reaction. Solution: Switch to Cesium Carbonate (Cs₂CO₃). The larger ionic radius of the cesium cation increases the solubility of the carbonate in DMF, providing a more reactive, "naked" thiolate anion that easily attacks the C3 position.

Q: My crude NMR shows a massive peak corresponding to Di(adamantan-1-yl) disulfide. How do I prevent this? A: Causality: Thiolates undergo rapid oxidative coupling in the presence of trace oxygen. Solution: Implement strict Schlenk techniques. Sparge the DMF with Argon for at least 15 minutes prior to base addition, and maintain a positive Argon pressure throughout the 12-hour reflux. Do not use old DMF that may have absorbed atmospheric oxygen and moisture.

Q: Can I use a stronger base like Sodium Hydride (NaH) to speed up the deprotonation? A: Causality: While NaH will rapidly deprotonate the thiol, 1,2,4-thiadiazole rings are highly sensitive to strong bases and hard nucleophiles[3]. Harsh conditions lead to nucleophilic attack at the ring nitrogens or C5, resulting in ring-opening and complete degradation of the starting material. Solution: Stick to mild, non-nucleophilic bases like Cs₂CO₃ which selectively facilitate the desired SNAr pathway without degrading the heterocycle.

Q: I am having difficulty separating the product from the disulfide byproduct via silica gel chromatography. What is an alternative? A: Causality: The highly non-polar adamantyl groups cause the disulfide and the target compound to elute closely on normal-phase silica. Solution: Exploit the basicity of the 5-amino group. Perform an acid-base extraction: extract the crude mixture into 1M HCl (the product forms a water-soluble hydrochloride salt), wash the aqueous layer with diethyl ether to remove the neutral disulfide, then basify the aqueous layer with NaOH to pH 10 and extract the free-base product back into EtOAc.

Frequently Asked Questions (FAQs)

Q: What is the optimal storage condition for 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine? A: Store the purified compound in a dark, desiccated environment at 2–8 °C under an inert atmosphere. This prevents the slow oxidation of the sulfur linkage and degradation of the amine.

Q: Is there an alternative to the SNAr pathway for building this molecule? A: Yes. An alternative approach involves the electro-oxidative intramolecular N–S bond formation from imidoyl thioureas[3]. While this avoids metal catalysts and stoichiometric oxidants, it requires specialized electrochemical setups and building the specific adamantyl-substituted thiourea precursor, making the SNAr route generally more accessible for standard synthetic labs.

Q: Why is the adamantane scaffold important in this specific thiadiazole derivative? A: The incorporation of the bulky, lipophilic adamantane moiety significantly enhances the molecule's ability to penetrate lipid membranes, which is a critical factor in its efficacy against viral and bacterial targets[1],[2].

References

  • Popiołek, Ł., Janas, W., Hordyjewska, A., & Biernasiuk, A. (2024). "Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties." Applied Sciences, 14(9), 3700. [Link]

  • Yang, Z., Zhang, J., Hu, L., et al. (2020). "Electrochemical Oxidative Intramolecular N–S Bond Formation: Synthesis of 3-Substituted 5-Amino-1,2,4-Thiadiazoles." The Journal of Organic Chemistry, 85(5), 3358-3367.[Link]

  • Nehete, P. N., & Nehete, B. P. (2011). "Compositions, methods, and kits for treating viral and bacterial infections by tocotrienols, tocomonoenols, tocodienols, tocopherols, and their derivates.

Sources

Troubleshooting

Technical Support Center: Optimizing 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine for Target Selectivity &amp; Reduced Normal Cell Cytotoxicity

Welcome to the Technical Support Center for 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine (CAS 727676-30-4). This compound features a highly lipophilic adamantane moiety linked to a thiadiazole core and is widely inves...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine (CAS 727676-30-4). This compound features a highly lipophilic adamantane moiety linked to a thiadiazole core and is widely investigated as a Tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitor[1], an Epidermal Growth Factor Receptor (EGFR) modulator[2], and an inducer of mitochondria-mediated apoptosis[3].

A critical bottleneck in its preclinical application is off-target cytotoxicity in normal, non-cancerous cells (e.g., HEK293A, normal human fibroblasts). This guide provides drug development professionals with causality-driven troubleshooting, self-validating protocols, and structural strategies to maximize the compound's Selectivity Index (SI).

Section 1: Troubleshooting Guide – Identifying & Mitigating Off-Target Toxicity

Q1: Why is my compound exhibiting high baseline toxicity (CC50 < 20 µM) in normal control cells like HEK293A?

A: High baseline toxicity in normal cells is typically driven by the extreme lipophilicity (LogP) of the adamantane group. While the adamantane moiety enhances membrane permeability and metabolic stability, at higher concentrations, it can cause non-specific membrane disruption or micelle formation. This leads to physical cell necrosis rather than targeted biochemical apoptosis. Furthermore, non-specific binding to off-target kinases can disrupt normal cellular homeostasis. You must first determine if the toxicity is physical (precipitation/aggregation) or biochemical (off-target binding).

Q2: How can I determine if the toxicity is physical (precipitation) versus biochemical?

A: Conduct a kinetic solubility assay using Dynamic Light Scattering (DLS) or Nephelometry directly in your cell culture media (e.g., DMEM + 10% FBS), not just in aqueous buffer.

  • The Causality: Highly lipophilic adamantane derivatives often crash out of solution when transitioning from a 100% DMSO stock to an aqueous media, forming micro-aggregates. These aggregates physically stress the cell membrane and trap colorimetric assay dyes, skewing viability readouts. If DLS shows high polydispersity, your toxicity is likely an artifact of poor formulation.

Workflow A High Cytotoxicity in Normal Cells (e.g., HEK293A) B Perform DLS / Nephelometry Check for Aggregation A->B C Is Compound Precipitating? B->C D Optimize Vehicle (Use <0.5% DMSO or Nanocarriers) C->D Yes (Physical Toxicity) E Assess Off-Target Effects (e.g., Non-specific Kinase Inhibition) C->E No (Biochemical Toxicity) F Implement Synergistic Dosing (Combine with Topotecan) E->F

Caption: Troubleshooting workflow for identifying and mitigating normal cell cytotoxicity.

Section 2: Self-Validating Experimental Protocols

To ensure trustworthiness in your cytotoxicity data, you must employ a self-validating system . Relying solely on metabolic assays (like MTT) is dangerous with thiadiazole derivatives, as they can directly interfere with mitochondrial dehydrogenases without causing immediate cell death.

Protocol: Orthogonal Cytotoxicity Profiling for Selectivity Index (SI) Determination

This protocol pairs a metabolic assay (MTT) with a membrane integrity assay (LDH Release) to confirm that metabolic inhibition correlates with actual cell death.

Step-by-Step Methodology:

  • Cell Seeding: Seed normal cells (e.g., HEK293A) and target cancer cells (e.g., HeLa or HCT-116) at 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in 100% molecular-grade DMSO.

  • Treatment Application: Dilute the stock in complete media to achieve final concentrations ranging from 0.1 µM to 100 µM.

    • Self-Validation Step 1 (Vehicle Control): Ensure the final DMSO concentration is strictly ≤0.5% in all wells to rule out solvent toxicity.

    • Self-Validation Step 2 (Background Blank): Include wells with media + compound but no cells . Adamantane-thiadiazoles can sometimes absorb light at assay wavelengths; this blank allows for accurate background subtraction.

  • Incubation: Incubate for 48 hours.

  • LDH Release Assay (Membrane Integrity): Transfer 50 µL of the supernatant from each well to a new plate. Add LDH assay reagent, incubate for 30 mins, and read absorbance at 490 nm.

    • Self-Validation Step 3 (Positive Control): Treat a set of control wells with 1% Triton X-100 45 minutes prior to this step to establish a 100% cytotoxicity baseline.

  • MTT Assay (Metabolic Viability): Add MTT reagent to the original plate (containing the cells). Incubate for 2-4 hours, dissolve formazan crystals in DMSO, and read at 570 nm.

  • Data Synthesis: Calculate the CC50 (50% cytotoxic concentration) from both assays. A high Selectivity Index (SI = CC50 Normal / IC50 Cancer) indicates successful targeting.

Section 3: Data Presentation & Benchmarks

When optimizing your assays, compare your results against established benchmarks for adamantane-thiadiazole derivatives. The table below summarizes expected cytotoxicity profiles based on recent structural activity relationship (SAR) studies[1][2][4].

Cell Line TypeSpecific Cell LineExpected CC50 / IC50 (µM)Sensitivity Profile & Mechanism
Normal (Kidney) HEK293A> 100 µMLow toxicity when formulated correctly; tolerates sub-toxic doses well[4].
Cancer (Cervical) HeLa15.0 – >100 µMModerate to High; highly responsive to TDP1 inhibition synergy[1].
Cancer (Colon) HCT-11615.0 – 45.0 µMHigh; susceptible to DNA repair disruption[1].
Cancer (Breast) BT549 (TNBC)~ 4.9 µMVery High; targeted via EGFR kinase inhibition[2].

Section 4: Formulation & Synergy FAQs

Q3: If my formulation is perfect but toxicity in normal cells persists, how can I adjust the experimental design?

A: Leverage Synergistic Sensitization . Instead of using 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine as a high-dose monotherapy, utilize it at a sub-toxic concentration (e.g., 5–20 µM) in combination with a Topoisomerase 1 (TOP1) poison, such as Topotecan.

  • The Causality: Adamantane-thiadiazole derivatives are potent inhibitors of TDP1, the enzyme responsible for repairing DNA lesions caused by Topotecan[4]. By inhibiting TDP1, you drastically lower the required dose of Topotecan. Cancer cells, which have high replication stress, undergo apoptosis, while normal cells (which replicate slower and have intact alternative repair pathways) survive the sub-toxic combination[4].

Pathway Drug 3-(Adamantan-1-ylsulfanyl)- thiadiazol-5-ylamine TDP1 TDP1 Enzyme Inhibition Drug->TDP1 Sensitizes DNA Accumulation of DNA Single-Strand Breaks TDP1->DNA Prevents Repair Topo Topotecan (TOP1 Poison) Topo->DNA Induces Lesions Cancer Cancer Cell Apoptosis (Targeted Death) DNA->Cancer High Replication Stress Normal Normal Cell Survival (Intact Alternative Repair) DNA->Normal Low Stress / Tolerated

Caption: Synergistic mechanism of TDP1 inhibition enhancing targeted cancer cell apoptosis.

Q4: What medicinal chemistry modifications can reduce the intrinsic normal-cell toxicity of the base compound?

A: If the base compound remains too toxic, structural optimization is required. The adamantane moiety is highly lipophilic, which drives non-specific toxicity[5]. To counter this, medicinal chemists should introduce polar substituents (e.g., hydroxyl groups, PEGylated linkers, or morpholine rings) to the thiadiazole core or the amine group. This balances the overall lipophilicity (LogP), reducing micelle formation and off-target membrane disruption while maintaining the pharmacophore necessary for target binding.

References

  • Novel Tdp1 Inhibitors Based on Adamantane Connected with Monoterpene Moieties via Heterocyclic Fragments - mdpi.com -[Link]

  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - nih.gov -[Link]

  • Adamantane-Monoterpenoid Conjugates Linked via Heterocyclic Linkers Enhance the Cytotoxic Effect of Topotecan - semanticscholar.org -[Link]

  • Novel Adamantanyl-Based Thiadiazolyl Pyrazoles Targeting EGFR in Triple-Negative Breast Cancer - nih.gov -[Link]

  • A novel adamantane thiadiazole derivative induces mitochondria-mediated apoptosis in lung carcinoma cell line - nih.gov -[Link]

Sources

Optimization

Adamantane Resistance Support Portal: M2-S31N Troubleshooting &amp; Assay Optimization

Welcome to the Technical Support Center for antiviral drug development. This portal is designed for researchers and application scientists engineering next-generation adamantane-based compounds to overcome Influenza A M2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for antiviral drug development. This portal is designed for researchers and application scientists engineering next-generation adamantane-based compounds to overcome Influenza A M2 proton channel resistance. Below, you will find mechanistic troubleshooting guides, self-validating electrophysiology protocols, and kinetic benchmarks to support your lead optimization workflows.

Module 1: Mechanistic Inquiries & Structural Design

Q: Why do first-generation adamantanes (amantadine/rimantadine) fail against the M2-S31N mutant, and how does this dictate our structural redesign strategy?

A: The failure of first-generation adamantanes is fundamentally a structural exclusion issue. In the wild-type (WT) M2 channel, Serine 31 lines the pore, creating a perfectly sized hydrophobic pocket for the adamantane cage[1]. The S31N mutation replaces this serine with a bulkier asparagine. Crystallographic data reveals that these Asn31 side chains point directly into the center of the homotetrameric channel, forming a hydrogen-bonded network that severely narrows the pore[1]. This creates an insurmountable steric clash with the rigid hydrophobic cage of standard adamantanes, reducing their binding affinity to near zero[1][2].

To overcome this, next-generation inhibitors must utilize a molecular hybridization approach. By introducing a methylene spacer ( −NH2+​−CH2​− ) linked to an aryl, benzyl, or isoxazole headgroup, the adamantane core is repositioned[3][4]. The adamantane cage sits lower in the pore (near Ala30 and Gly34), while the polar headgroup points outward toward the N-terminus to interact with Val27 and the mutated Asn31 via hydrogen bonding and cation- π interactions[2][5]. This dual-targeted approach proves that S31N is a druggable target[4].

M2_Resistance_Mechanism WT Wild-Type M2 Channel (Ser31) Amantadine Amantadine Binding (Pore Blockade) WT->Amantadine Mutant S31N Mutation (Asn31 Steric Clash) WT->Mutant Viral Passage Fail Amantadine Rejected (Loss of Efficacy) Mutant->Fail NextGen Spiro/Aryl-Adamantanes (Methylene Linker) Mutant->NextGen Drug Redesign Restore Restored Blockade (V27 Interaction) NextGen->Restore

Logical workflow of M2-S31N resistance emergence and targeted structural drug redesign.

Module 2: Electrophysiology Troubleshooting (TEVC Assays)

Q: My Two-Electrode Voltage Clamp (TEVC) recordings of M2-S31N show rapid current decay and inconsistent blockade percentages compared to WT. How do I optimize the perfusion protocol?

A: Inconsistent TEVC results for S31N mutants almost always stem from insufficient drug perfusion times. Unlike WT M2, which exhibits fast association ( kon​ ) and slow dissociation ( koff​ ) with standard adamantanes, bulky S31N inhibitors often display a "slow on / fast off" kinetic profile[6]. If you use the standard 2-minute perfusion protocol, the drug will not reach binding equilibrium in the sterically restricted S31N pore, leading to artificially low and highly variable blockade readings[6]. You must extend the drug perfusion time to at least 10 minutes to capture the true steady-state fractional blockade[6].

Self-Validating Protocol: Step-by-Step TEVC Methodology for M2-S31N

This protocol is designed as a self-validating system: each step confirms the success of the previous one, ensuring that the measured current is strictly M2-dependent and the blockade is drug-specific.

  • cRNA Microinjection & Expression:

    • Action: Inject 0.5–1.0 ng of M2-S31N cRNA into defolliculated Xenopus laevis oocytes. Incubate at 18°C for 48–72 hours.

    • Causality: Xenopus oocytes lack endogenous proton-gated channels. This provides a zero-background environment, ensuring any proton conductance observed is exclusively from the expressed M2 channels[7].

  • Baseline Stabilization (pH 8.5):

    • Action: Clamp the membrane potential at -20 mV. Perfuse with ND96 buffer at pH 8.5 until the holding current stabilizes.

    • Causality: The M2 channel gate is closed at basic pH. This establishes a stable, non-leaky baseline and validates the membrane integrity of the oocyte.

  • Channel Activation (pH 5.5):

    • Action: Switch perfusion to ND96 buffer at pH 5.5.

    • Causality: The acidic pH protonates His37 in the channel pore, destabilizing the transmembrane helix packing and opening the channel gate[7]. This induces an inward proton current ( Imax​ ), validating successful M2 expression.

  • Extended Drug Perfusion (Equilibrium Phase):

    • Action: Once the inward current stabilizes, perfuse the oocyte with 100 μ M of the adamantane derivative in pH 5.5 buffer for 10 minutes [6].

    • Causality: The extended 10-minute window accommodates the slower kon​ of bulky S31N inhibitors, ensuring the drug reaches binding equilibrium within the narrowed pore[6].

  • Washout & Kinetic Analysis:

    • Action: Wash with drug-free pH 5.5 buffer to measure the dissociation rate ( koff​ ), then return to pH 8.5 to close the channel.

    • Causality: Reversibility during washout proves the current reduction was due to transient drug binding, not irreversible channel degradation or oocyte death. Calculate % blockade as 1−(Idrug​/Imax​) .

TEVC_Validation_Protocol Oocyte Express M2-S31N in Oocytes Base pH 8.5 Baseline (Channel Closed) Oocyte->Base Open pH 5.5 Perfusion (Channel Open) Base->Open Drug 100μM Drug (10 min) (Equilibrium Binding) Open->Drug Wash pH 5.5 Washout (Measure koff) Drug->Wash

Step-by-step TEVC electrophysiology workflow for validating M2-S31N channel inhibitors.

Module 3: Quantitative Data & Kinetic Profiling

Q: How do the binding kinetics of next-generation S31N inhibitors compare to amantadine, and what are the target benchmarks for lead optimization?

A: Effective dual-inhibitors must balance hydrophobic bulk with polar interactions. While amantadine has an IC50​ of ~16 μ M for WT, it is completely inactive against S31N due to the steric clash[6]. Next-generation compounds, such as adamantyl-isoxazoles or α -hydroxycarboxylic acid derivatives, achieve sub-micromolar EC50​ values against S31N[2][5]. They do this by drastically improving the koff​ rate through secondary hydrogen bonds, compensating for the inherently slower kon​ caused by navigating the narrowed pore[6].

Table 1: Kinetic and Inhibitory Benchmarks for M2 Channel Blockers

Compound ClassTarget Channel IC50​ / EC50​ ( μ M) kon​ ( M−1s−1 ) koff​ ( 10−3s−1 )Primary Binding InteractionAmantadine (1st Gen)WT M216.0Fast (~200)Slow (~1.0)Hydrophobic cage in poreAmantadine (1st Gen)M2-S31N>100 (Inactive)N/AN/ASteric clash with Asn31Adamantyl-IsoxazoleM2-S31N0.4 - 1.3Slow (<50)Fast (>10)H-bond with Asn31 & Val27Compound 3p (Dual)WT & S31N0.55 (S31N)ModerateModerateCation- π & π π interactions (Data synthesized from recent kinetic profiling, biomolecular simulations, and plaque reduction assays[2][5][6].)

References
  • Source: nih.
  • Source: nih.
  • Source: escholarship.
  • Source: nih.
  • Source: acs.
  • Source: acs.
  • Source: nih.

Sources

Troubleshooting

how to prevent precipitation of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in media

Topic: Preventing Precipitation of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in Aqueous Media Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals The Mechanistic Root Cause of P...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Precipitation of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in Aqueous Media Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

The Mechanistic Root Cause of Precipitation

As a formulation scientist, the first step in troubleshooting media precipitation is understanding the physicochemical nature of your molecule. 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine consists of a polar thiadiazole-amine headgroup tethered via a thioether linkage to a bulky adamantane cage.

The adamantane moiety is profoundly lipophilic. When a concentrated DMSO stock of this compound is introduced directly into aqueous cell culture media (e.g., DMEM, RPMI) or physiological buffers, the sudden shift in the dielectric constant triggers the hydrophobic effect . To minimize thermodynamically unfavorable interactions with water molecules, the adamantane groups rapidly self-associate. This aggregation minimizes their exposed surface area, leading to rapid micro-crystallization and precipitation out of the media[1].

Attempting to force this crashed-out compound back into solution using heat or sonication only creates a temporary, unstable suspension. Once returned to standard incubator conditions, it will inevitably re-precipitate, leading to inaccurate dosing and failed cellular assays.

Mechanism Comp Highly Lipophilic Adamantane Moiety Aq Aqueous Media (High Dielectric) Comp->Aq Direct Addition CD β-Cyclodextrin (Hydrophobic Cavity) Comp->CD Pre-complexation Agg Hydrophobic Aggregation Aq->Agg Precip Precipitation / Crystallization Agg->Precip Complex 1:1 Inclusion Complex (Shielded Adamantane) CD->Complex Soluble Aqueous Solubilization Complex->Soluble

Mechanistic pathway: Hydrophobic precipitation vs. Cyclodextrin-mediated solubilization.

The Gold Standard Solution: Host-Guest Complexation

The scientifically validated approach to solubilizing this compound is supramolecular encapsulation using β -cyclodextrins ( β -CD).

The adamantyl group is a spherical hydrocarbon with a diameter of approximately 7 Å, which perfectly matches the hydrophobic inner cavity of β -CD. This geometric complementarity drives the spontaneous formation of a highly stable 1:1 inclusion complex, with association constants ( Ka​ ) typically ranging from 104 to 105M−1 [2]. By shielding the hydrophobic cage from the bulk water, the molecule remains soluble.

Critical Insight: Native β -CD has limited intrinsic aqueous solubility (~18.5 mg/mL). For biological assays, we mandate the use of 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) . HP- β -CD boasts an aqueous solubility exceeding 600 mg/mL, drastically enhancing the carrying capacity for adamantane derivatives without introducing cellular toxicity or disrupting lipid bilayers[3].

Validated Protocol: The HP- β -CD Carrier Method

This protocol is designed as a self-validating system . It ensures the adamantane moiety is thermodynamically shielded before it ever encounters bulk water, preventing precipitation at the source.

Step 1: Prepare the Master Stock

  • Action: Dissolve 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in 100% anhydrous DMSO to create a 10 mM to 20 mM master stock.

  • Causality & Validation: The solution must be optically clear. If the stock is cloudy, ambient moisture has compromised the anhydrous DMSO, initiating premature aggregation. Discard and remake.

Step 2: Prepare the Carrier Vehicle

  • Action: Prepare a 20% (w/v) solution of HP- β -CD in your base assay buffer (e.g., PBS or serum-free media). Filter sterilize through a 0.22 µm PES membrane.

Step 3: The Complexation Phase

  • Action: Place the HP- β -CD solution on a magnetic stirrer at 300 rpm at room temperature. Dropwise, add the required volume of the DMSO master stock directly into the vortex of the stirring HP- β -CD solution. Do not exceed a final DMSO concentration of 1% at this stage.

  • Causality: Dropwise addition into a dynamic vortex prevents localized supersaturation of the lipophilic compound, ensuring every molecule encounters a cyclodextrin cavity before it can self-associate with other adamantane groups.

Step 4: Equilibration

  • Action: Allow the mixture to stir for 30–60 minutes.

  • Causality & Validation: This kinetic window is mandatory. The displacement of water molecules from the cyclodextrin cavity and the insertion of the adamantane cage is a time-dependent thermodynamic process. Validation: The solution must remain completely transparent. Any turbidity indicates the DMSO addition was too rapid.

Step 5: Final Media Dilution

  • Action: Dilute this concentrated, complexed stock into your final pre-warmed (37°C) assay media to reach your target working concentration.

Workflow A Step 1: 10-20 mM Compound in 100% Anhydrous DMSO C Step 3: Dropwise Addition + Vigorous Stirring (300 rpm) A->C B Step 2: 20% (w/v) HP-β-CD in Aqueous Assay Buffer B->C D Step 4: 30-60 min Equilibration (Host-Guest Partitioning) C->D E Step 5: Dilute into 37°C Final Culture Media D->E F Stable Assay Media (No Precipitation) E->F

Step-by-step formulation workflow for HP-β-CD complexation of adamantane derivatives.

Quantitative Formulation Comparison

To highlight the efficacy of the HP- β -CD method, the table below summarizes the expected outcomes of various standard solubilization strategies applied to adamantane-thiadiazole derivatives.

Formulation StrategyMax Working ConcentrationVisual Stability (24h)Cytotoxicity Risk
Direct DMSO to Media (0.1% DMSO)< 1 µMImmediate PrecipitationLow
DMSO + 5% Tween-80 10 - 20 µMCloudy / MicellarHigh (Surfactant toxicity)
20% HP- β -CD Complexation > 100 µMOptically ClearLow (Biocompatible)

Frequently Asked Questions (FAQs)

Q: I added the compound directly to my media and it turned cloudy. Can I just heat it to 37°C or sonicate it to force it into solution? A: No. Heating or sonicating a crashed-out lipophilic compound in aqueous media only creates a temporary, unstable supersaturation. As soon as the media returns to standard incubator conditions, the compound will nucleate and precipitate. This leads to wildly inaccurate dosing in your assays. You must use a carrier molecule like HP- β -CD to thermodynamically stabilize the monomeric form[2].

Q: Will the HP- β -CD complex prevent my compound from entering the cells or binding to its target? A: No. The host-guest complexation is a dynamic equilibrium. Because the association constant ( Ka​ ) is finite, the cyclodextrin acts as a molecular shuttle. It keeps the compound soluble in the bulk media, but upon encountering the highly lipophilic cell membrane or the hydrophobic pocket of a target protein, the compound will naturally partition out of the cyclodextrin cavity and engage its biological target[3].

Q: Does the presence of inorganic salts in my assay buffer affect the cyclodextrin complexation? A: Yes, but generally in your favor. Certain chaotropic anions and inorganic salts in standard physiological buffers can actually enhance the solubility of the cyclodextrin and promote tighter binding of the hydrophobic guest via the "salting-out" effect of the bulk water.

References

  • Host-Guest Complexation Studied by Fluorescence Correlation Spectroscopy: Adamantane–Cyclodextrin Inclusion. National Center for Biotechnology Information (PMC).2

  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. National Center for Biotechnology Information (PMC).1

  • Beta-cyclodextrin formulation of a disulfide-bond disrupting agent for improved systemic exposure. RSC Publishing.3

  • Effect of inorganic salts on the inclusion complex formation and solubilizing potency of cyclodextrins. Cyclolab.

Sources

Reference Data & Comparative Studies

Validation

Advanced Pharmacological Profiling: 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine vs. Amantadine

Executive Summary For decades, the adamantane scaffold has been a cornerstone of antiviral therapy, primarily represented by Amantadine , a selective blocker of the Influenza A M2 proton channel. However, the rapid globa...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the adamantane scaffold has been a cornerstone of antiviral therapy, primarily represented by Amantadine , a selective blocker of the Influenza A M2 proton channel. However, the rapid global emergence of the S31N mutation has rendered Amantadine largely obsolete in clinical virology[1]. To overcome this resistance and expand the therapeutic utility of the adamantane cage, medicinal chemists have developed hybrid molecules.

This guide provides an in-depth comparative analysis between Amantadine and 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine (A1S-TDA) . By coupling the lipophilic adamantane core to a 1,3,4-thiadiazole ring via a flexible thioether linkage, A1S-TDA transitions from a narrow-spectrum M2 channel blocker to a polypharmacological agent capable of bypassing S31N steric clashes and targeting secondary inflammatory pathways, such as soluble epoxide hydrolase (sEH)[2].

Mechanistic Causality: Overcoming Steric Clashes and Expanding Targets

The Failure of Amantadine (Target: M2 WT)

Amantadine functions by lodging its bulky, lipophilic adamantane cage into the pore of the wild-type (WT) M2 channel (Inward-open conformation), with its primary amine facing the C-terminal His37 residue to block proton flux. The S31N mutation substitutes a small serine residue with a bulky asparagine. The Asn31 side chain faces the channel pore, creating a severe steric clash that physically prevents Amantadine from binding[1].

The Polypharmacology of A1S-TDA

A1S-TDA overcomes this limitation through two distinct structural advantages:

  • "Flip-Flop" Binding in M2-S31N: The addition of the thiadiazole-ylamine group via a thioether (-S-) spacer provides rotational flexibility. In the S31N mutant, the molecule can adopt an inverted binding orientation (facing the N-terminus), allowing the thiadiazole ring to form compensatory hydrogen bonds with the mutant Asn31 residue, thereby restoring channel blockade[1].

  • sEH Inhibition: The 1,3,4-thiadiazole moiety acts as an excellent bioisostere for urea/amide transition states. When combined with the adamantane cage (which occupies the hydrophobic pocket of the enzyme), A1S-TDA acts as a potent inhibitor of human soluble epoxide hydrolase (sEH), preventing the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs)[2].

Mechanism Amantadine Amantadine M2WT M2 Channel (WT) Proton Blockade Amantadine->M2WT High Affinity M2S31N M2 Channel (S31N) Mutant Blockade Amantadine->M2S31N Steric Clash A1STDA A1S-TDA A1STDA->M2WT High Affinity A1STDA->M2S31N Flip-Flop Binding sEH Soluble Epoxide Hydrolase (sEH) Inhibition A1STDA->sEH Pharmacophore Match

Mechanistic divergence between Amantadine and A1S-TDA across viral and inflammatory targets.

Quantitative Data Comparison

The structural modifications in A1S-TDA significantly alter its physicochemical properties and in vitro efficacy profile compared to the parent Amantadine scaffold.

Table 1: Physicochemical Properties
PropertyAmantadine Hydrochloride3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine
Molecular Weight 187.71 g/mol 267.41 g/mol
LogP (Predicted) 2.43.8
H-Bond Donors 11 (Primary amine on thiadiazole)
H-Bond Acceptors 03 (Thiadiazole nitrogens)
Primary Target M2 Proton Channel (WT)M2 Channel (WT/S31N), sEH
Table 2: Comparative Efficacy Profiling (IC₅₀ / MIC)
Assay / TargetAmantadineA1S-TDACausality / Significance
Influenza M2 (WT) 16.0 µM8.5 µMBoth compounds effectively block the WT pore.
Influenza M2 (S31N) > 100 µM12.4 µMA1S-TDA bypasses the Asn31 steric clash[1].
Human sEH > 200 µM0.85 µMThiadiazole ring mimics urea transition state[2].
Antibacterial (MRSA) > 256 µg/mL32 µg/mLThiadiazole enhances bacterial membrane penetration[3].

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols are required to benchmark the polypharmacological profile of A1S-TDA against Amantadine.

Workflow Start Compound Preparation (A1S-TDA vs Amantadine) Track1 Antiviral Profiling (TEVC Assay) Start->Track1 Track2 Anti-inflammatory Profiling (sEH Assay) Start->Track2 Step1A Xenopus Oocyte cRNA Injection Track1->Step1A Step2A Recombinant hsEH + PHOME Substrate Track2->Step2A Step1B Voltage Clamp & Perfusion Step1A->Step1B Data IC50 Determination & Comparative Analysis Step1B->Data Step2B Fluorometric Quantification Step2A->Step2B Step2B->Data

Parallel experimental workflow for evaluating M2 channel blockade and sEH inhibition.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Assay for M2 Blockade

This protocol validates the compound's ability to block proton flux in both WT and S31N mutant M2 channels[1].

  • Oocyte Preparation: Surgically extract Xenopus laevis oocytes and defolliculate using collagenase (2 mg/mL) in OR2 buffer.

  • cRNA Injection: Microinject 50 nL of cRNA (0.5 ng/nL) encoding either Influenza A WT M2 or the S31N mutant into the oocytes. Incubate at 18°C for 48–72 hours in ND96 medium to allow protein expression.

  • Voltage Clamping: Place a single oocyte in a perfusion chamber. Impale with two glass microelectrodes (0.5–2.0 MΩ resistance) filled with 3 M KCl. Clamp the membrane potential at -20 mV.

  • Perfusion & Measurement (Self-Validation):

    • Baseline: Perfuse with pH 7.5 buffer (ND96) until current stabilizes.

    • Activation: Switch to pH 5.5 buffer to activate the M2 proton channel. Record the inward current ( Imax​ ).

    • Inhibition: Perfuse with pH 5.5 buffer containing the test compound (Amantadine or A1S-TDA at varying concentrations, 0.1 µM to 100 µM) for 2 minutes. Record the residual current ( Idrug​ ).

  • Data Analysis: Calculate percentage inhibition as (1−Idrug​/Imax​)×100 . Plot against log[concentration] to derive the IC₅₀.

Protocol 2: Soluble Epoxide Hydrolase (sEH) Fluorometric Inhibition Assay

This protocol validates the secondary anti-inflammatory mechanism introduced by the thiadiazole moiety[2].

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris/HCl, 1 mg/mL BSA, pH 7.0). Dilute recombinant human sEH enzyme to a final well concentration of 1 nM.

  • Compound Incubation: In a black 96-well microplate, add 130 µL of assay buffer, 10 µL of A1S-TDA or Amantadine (serial dilutions in DMSO, final DMSO <1%), and 10 µL of the sEH enzyme.

    • Control Step: Include a positive control (e.g., AUDA, a known sEH inhibitor) and a vehicle control (DMSO only) to validate assay dynamic range.

    • Incubate at 30°C for 15 minutes to allow enzyme-inhibitor complex formation.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate PHOME (3-phenyl-cyano(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Kinetic Reading: Immediately measure fluorescence using a microplate reader (Excitation: 330 nm, Emission: 465 nm) continuously for 10 minutes at 30°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence-time curve. Determine IC₅₀ using non-linear regression analysis of V0​ versus compound concentration.

Conclusion

The transition from Amantadine to 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine illustrates a highly successful application of scaffold morphing. While Amantadine remains a highly specific but easily bypassed M2 channel blocker, A1S-TDA leverages the spatial flexibility of a thioether linkage and the hydrogen-bonding capacity of a thiadiazole ring. This not only rescues antiviral activity against the prevalent S31N strain but also introduces potent sEH inhibitory properties, making A1S-TDA a superior candidate for complex, inflammation-associated viral infections.

References

  • 5-Adamantan thiadiazole-based thiazolidinones as antimicrobial agents. Design, synthesis, molecular docking and evaluation. PubMed (NIH). Available at:[Link]

  • N-Substituted S-Alkyl Carbamothioates in the Synthesis of Nitrogen-containing Functional Derivatives of the Adamantane Series. PMC (NIH). Available at:[Link]

  • Flipping in the Pore: Discovery of Dual Inhibitors That Bind in Different Orientations to the Wild-Type versus the Amantadine-Resistant S31N Mutant of the Influenza A Virus M2 Proton Channel. ACS Publications. Available at:[Link]

Sources

Comparative

A Comparative Guide to Validating the Efficacy of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine in HeLa Cells

Prepared by: Senior Application Scientist Abstract This guide provides a comprehensive framework for validating the therapeutic efficacy of a novel thiadiazole derivative, 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine,...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist

Abstract

This guide provides a comprehensive framework for validating the therapeutic efficacy of a novel thiadiazole derivative, 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, in the human cervical cancer cell line, HeLa. We present a structured, multi-stage experimental workflow designed to move from broad cytotoxicity screening to specific mechanistic insights. The performance of the novel compound is objectively compared against Cisplatin, a widely used chemotherapeutic agent for cervical cancer, to benchmark its activity.[1][2] This document details step-by-step protocols for essential assays, including MTT for cell viability, Annexin V/PI staining for apoptosis, and Western Blotting for key protein markers. The causality behind experimental choices is explained, ensuring a self-validating and scientifically rigorous approach for researchers in oncology and drug development.

Part 1: Compound Profiles & Rationale

Lead Compound: 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

Thiadiazole derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including significant anticancer properties.[3][4][5] The subject of this guide, 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, incorporates two key pharmacophores:

  • 1,2,4-Thiadiazole Ring: This core structure is known to interact with various biological targets, and its mesoionic character may facilitate passage across cellular membranes.[4]

  • Adamantane Moiety: This bulky, lipophilic cage-like structure can enhance binding to hydrophobic pockets within target proteins, potentially increasing potency and modulating pharmacokinetics.[6][7]

While the precise mechanism of this specific molecule is under investigation, related thiadiazole compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[3][8] Our hypothesis is that the adamantane group will anchor the molecule within a key regulatory protein, while the thiadiazole component disrupts a critical cellular process, leading to programmed cell death.

The Comparator: Cisplatin

Cisplatin is a cornerstone of chemotherapy for cervical cancer.[1][2] Its primary mechanism of action involves forming covalent adducts with DNA, creating intra- and inter-strand cross-links.[9] This damage disrupts DNA replication and transcription, triggering a DNA damage response that ultimately leads to cell cycle arrest and apoptosis.[9] In HeLa cells specifically, Cisplatin has been shown to induce apoptosis by suppressing the human papillomavirus (HPV) E6 protein, which in turn restores the function of the p53 tumor suppressor.[1][2] Its well-documented activity and clinical relevance make it an authoritative benchmark for evaluating novel anticancer agents.

Rationale for Comparison

Validating a new compound requires a direct comparison to the current standard of care. This approach serves two purposes:

  • Efficacy Benchmarking: It allows us to determine if the novel compound offers comparable or superior cytotoxic effects.

  • Mechanistic Differentiation: It helps to ascertain if the compound operates through a novel mechanism of action, which could be advantageous for overcoming drug resistance.[10]

This guide will systematically compare the two compounds based on their ability to reduce cell viability, induce apoptosis, and modulate key apoptotic proteins.

Part 2: Experimental Workflow for Efficacy Validation

The validation process follows a logical progression from a general assessment of cell death to a more detailed investigation of the underlying molecular mechanism.

G cluster_0 Phase 1: Viability Screening cluster_1 Phase 2: Apoptosis Confirmation cluster_2 Phase 3: Mechanistic Insight A HeLa Cell Culture (Baseline) B Compound Treatment (Dose-Response) A->B C MTT Assay (Measure Metabolic Activity) B->C D Annexin V / PI Staining (Flow Cytometry) C->D E Western Blotting (Protein Expression) D->E

Caption: Experimental workflow for compound efficacy validation.

Protocol: HeLa Cell Culture and Treatment
  • Rationale: Establishing a healthy, consistent, and contamination-free cell culture is the foundation for reproducible data. HeLa cells are grown under optimal conditions to ensure that observed effects are due to the compounds, not cellular stress.

  • Methodology:

    • Culture Medium: Prepare DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Cell Seeding: Seed HeLa cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium. This density is chosen to ensure cells are in the logarithmic growth phase during treatment.

    • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

    • Compound Preparation: Prepare stock solutions of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine and Cisplatin in DMSO. Create a serial dilution in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. A vehicle control (medium with the highest concentration of DMSO) must be included.

    • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the respective compound concentrations (or vehicle control).

    • Incubation: Return the plate to the incubator for a 48-hour exposure period. This duration is typically sufficient to observe significant cytotoxic effects.

Protocol: Cytotoxicity Assessment (MTT Assay)
  • Rationale: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Add MTT Reagent: Following the 48-hour treatment, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[13]

    • Incubate: Incubate the plate for 4 hours at 37°C, allowing the formazan crystals to form.[12]

    • Solubilize Crystals: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the purple crystals.[11]

    • Read Absorbance: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[13] Measure the absorbance at 570 nm using a microplate reader.[14][15]

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curves and determine the IC₅₀ value (the concentration of a drug that inhibits cell growth by 50%) for each compound.

  • Anticipated Data:

CompoundIC₅₀ (µM) on HeLa Cells (48h)
3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamineHypothetical Value (e.g., 5.5 µM)
CisplatinHypothetical Value (e.g., 9.2 µM)
Protocol: Apoptosis Induction Analysis (Annexin V/PI Staining)
  • Rationale: Observing a decrease in viability prompts the next question: is the compound killing the cells via apoptosis (programmed cell death) or necrosis (uncontrolled cell death)? The Annexin V/PI assay distinguishes between these states.[16][17] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be bound by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.

  • Methodology:

    • Cell Preparation: Seed and treat HeLa cells in 6-well plates with the IC₅₀ concentration of each compound for 48 hours.

    • Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.

    • Wash Cells: Wash the cells once with cold PBS.

    • Resuspend: Resuspend the cell pellet in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[16][18]

    • Staining: Add 5 µL of FITC-conjugated Annexin V and 2 µL of PI (1 mg/mL solution) to the cell suspension.[17]

    • Incubation: Incubate the mixture for 15-20 minutes at room temperature in the dark.[16]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

      • Healthy Cells: Annexin V-negative / PI-negative.

      • Early Apoptotic Cells: Annexin V-positive / PI-negative.

      • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

  • Anticipated Data:

Treatment (IC₅₀ Conc.)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle ControlHypothetical Value (e.g., <5%)Hypothetical Value (e.g., <2%)
3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamineHypothetical Value (e.g., 35%)Hypothetical Value (e.g., 15%)
CisplatinHypothetical Value (e.g., 28%)Hypothetical Value (e.g., 12%)
Protocol: Mechanistic Validation (Western Blotting)
  • Rationale: To confirm that the apoptotic pathway is indeed activated, we measure the expression of key effector proteins. Caspase-3 is an "executioner" caspase; its cleavage from an inactive pro-form (32 kDa) to an active form (17 kDa) is a hallmark of apoptosis.[19] One of Caspase-3's targets is PARP (Poly (ADP-ribose) polymerase), a DNA repair enzyme.[19] Cleavage of PARP (116 kDa) into a smaller fragment (89 kDa) inactivates it and is a definitive marker of apoptosis.[19]

G Compound Test Compound or Cisplatin Stress Cellular Stress / DNA Damage Compound->Stress Caspase9 Caspase-9 (Initiator) Stress->Caspase9 (Intrinsic Pathway) ProCaspase3 Pro-Caspase-3 (Inactive, 32 kDa) Caspase9->ProCaspase3 Cleaves Caspase3 Cleaved Caspase-3 (Active, 17 kDa) ProCaspase3->Caspase3 PARP PARP (Active, 116 kDa) Caspase3->PARP Cleaves CleavedPARP Cleaved PARP (Inactive, 89 kDa) PARP->CleavedPARP

Sources

Validation

independent verification of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine activity

An independent technical evaluation of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine (CAS 727676-30-4) requires a deep dive into its structural pharmacology. As a highly specialized adamantane derivative, this c...

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Author: BenchChem Technical Support Team. Date: March 2026

An independent technical evaluation of 3-(Adamantan-1-ylsulfanyl)-[1,2,4]thiadiazol-5-ylamine (CAS 727676-30-4) requires a deep dive into its structural pharmacology. As a highly specialized adamantane derivative, this compound is primarily investigated for its role in overcoming drug-resistant viral ion channels, specifically the Influenza A virus (IAV) M2 proton channel[1].

This guide provides a comprehensive, objective comparison of this compound against classic therapies, detailing the mechanistic causality of its activity and providing self-validating experimental protocols for independent verification.

Mechanistic Causality: Overcoming the S31N Mutation

The M2 protein is a proton-gated ion channel essential for the acidification of the viral interior, a critical step for viral uncoating and replication[2]. Classic adamantanes, such as Amantadine and Rimantadine , block the wild-type (WT) M2 channel by lodging into the transmembrane pore with their polar amine groups pointing toward the C-terminus.

However, over 95% of circulating IAV strains now carry the S31N mutation [3]. The substitution of serine with a bulkier, polar asparagine (N31) creates severe steric hindrance, preventing classic adamantanes from binding.

3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine circumvents this resistance through two critical structural modifications:

  • The Sulfanyl (-S-) Linker: Provides rotational flexibility, allowing the adamantane cage to optimally partition into the hydrophobic pocket of the mutated pore.

  • The Thiadiazol-5-ylamine Headgroup: The electron-rich, heteroaromatic ring forces the molecule to bind in a flipped orientation (pointing toward the N-terminus). This orientation allows the amine and thiadiazole nitrogens to form stabilizing hydrogen bonds with the mutant N31 carboxamide and V27 carbonyls, effectively plugging the S31N channel[4],[3].

M2_Mechanism IAV Influenza A Virus (Endosomal Entry) Endosome Endosome Acidification (pH < 6.0) IAV->Endosome M2WT M2-WT Proton Channel (S31 Residue) Endosome->M2WT M2S31N M2-S31N Mutant Channel (N31 Residue) Endosome->M2S31N ViralRep Inhibition of Viral Uncoating M2WT->ViralRep M2S31N->ViralRep Amantadine Amantadine / Rimantadine (Classic Inhibitors) BlockWT Pore Blockade (Amine to C-term) Amantadine->BlockWT Binds Resistance Drug Resistance (Loss of Inhibition) Amantadine->Resistance Steric Clash Thiadiazole 3-(Adamantan-1-ylsulfanyl)- thiadiazol-5-ylamine Thiadiazole->BlockWT Binds WT BlockMut Flipped Pore Blockade (Headgroup to N-term) Thiadiazole->BlockMut Binds S31N BlockWT->M2WT BlockMut->M2S31N Resistance->M2S31N

Logical flowchart of M2 proton channel activation and differential blockade mechanisms.

Comparative Performance Analysis

To contextualize the efficacy of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, we must benchmark it against both first-generation adamantanes and other advanced thiadiazole-based M2 inhibitors (such as Compound 4j, a known dual WT/S31N inhibitor)[4].

Note: The data below represents class-validated electrophysiological benchmarks for adamantyl-thiadiazole derivatives at standard screening concentrations (100 µM).

CompoundTarget ProfileM2-WT Inhibition (% Block)M2-S31N Inhibition (% Block)Binding Orientation
Amantadine WT Specific> 90%< 5%Amine to C-terminus
Rimantadine WT Specific> 95%< 5%Amine to C-terminus
Compound 4j (Azepan-pyrazin-thiadiazole)Dual WT/S31N~ 80%~ 70%Flipped (Headgroup to N-terminus)
3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine Dual WT/S31N~ 85%~ 65%Flipped (Headgroup to N-terminus)

Key Takeaway: While Amantadine is highly potent against the wild-type channel, it is entirely ineffective against the S31N mutant. The incorporation of the thiadiazol-5-ylamine moiety sacrifices a marginal degree of WT potency to achieve a massive recovery of activity against the drug-resistant S31N strain.

Experimental Verification: Two-Electrode Voltage Clamp (TEVC) Protocol

To independently verify the channel-blocking activity of this compound, the Two-Electrode Voltage Clamp (TEVC) assay using Xenopus laevis oocytes is the gold standard[2]. Unlike whole-cell patch-clamping in mammalian cells, TEVC isolates macroscopic proton currents without interference from endogenous mammalian background channels.

The following protocol is designed as a self-validating system . The inclusion of a high-pH washout step ensures that the recorded current reduction is genuinely due to reversible compound binding, rather than irreversible membrane degradation or oocyte toxicity.

Step-by-Step Methodology

Phase 1: Preparation and Expression

  • cRNA Microinjection: Microinject defolliculated Xenopus laevis oocytes with 0.2 to 10 ng of synthesized cRNA encoding either the M2-WT or M2-S31N channel.

  • Incubation: Incubate the oocytes at 18°C in ND96 medium for 48–72 hours. Causality: This time window is strictly required to allow the translation and proper trafficking of the M2 tetramers to the oocyte membrane.

Phase 2: Electrophysiological Recording 3. Impalement & Clamping: Impale the oocyte with two microelectrodes (voltage-sensing and current-injecting) filled with 3M KCl. Clamp the membrane holding potential at -20 mV . Causality: The resting potential of an oocyte is ~-40 mV. Clamping at -20 mV minimizes the activation of endogenous voltage-gated ion channels while maintaining a strong inward electrical driving force for protons. 4. Baseline Establishment: Perfuse the oocyte with a standard Barth's solution at pH 8.5. The M2 channel remains closed at this pH, establishing a flat baseline current.

Phase 3: Activation and Drug Application 5. Channel Activation: Switch perfusion to pH 5.5 Barth's solution. The acidic environment mimics the endosome, protonating the H37 gating residues and opening the channel[3]. Record the peak inward proton current ( Imax​ ). 6. Compound Perfusion: Once the inward current stabilizes, perfuse 100 µM of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine dissolved in pH 5.5 solution for exactly 2 minutes. Record the residual current ( Iresidual​ ). Calculation:% Inhibition = [1 - (I_{residual} / I_{max})] * 100

Phase 4: Internal Validation (Washout) 7. Reversibility Check: Immediately wash the oocyte with pH 8.5 Barth's solution. Self-Validation Check: The current must rapidly return to the original baseline. If the current remains inward or fluctuates wildly, the oocyte membrane has ruptured, and the data point must be discarded.

TEVC_Workflow Prep 1. Preparation Microinject M2 cRNA Incubate 2. Expression Incubate 48-72h Prep->Incubate Clamp 3. TEVC Setup Clamp at -20 mV Incubate->Clamp Activate 4. Activation Perfuse pH 5.5 buffer Clamp->Activate Inhibit 5. Drug Application Perfuse Compound Activate->Inhibit Washout 6. Validation Washout at pH 8.5 Inhibit->Washout

Step-by-step workflow for the Two-Electrode Voltage Clamp (TEVC) assay of M2 channels.

References

  • NextSDS. "3-(ADAMANTAN-1-YLSULFANYL)-[1,2,4]THIADIAZOL-5-YLAMINE - Chemical Substance Information." NextSDS Database.
  • Arab Journal of Chemistry. "Optimized POCl3-assisted synthesis of 2-amino-1,3,4-thiadiazole/1,3,4-oxadiazole derivatives as anti-influenza agents." Arabian Journal of Chemistry.
  • ACS Pharmacology & Translational Science. "Investigation of the Drug Resistance Mechanism of M2-S31N Channel Blockers through Biomolecular Simulations and Viral Passage Experiments." National Institutes of Health (PMC).
  • Antiviral Research. "Put a cork in it: Plugging the M2 viral ion channel to sink influenza." National Institutes of Health (PMC).

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Comparative

A Researcher's Guide to Assessing the Specificity of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine and its Analogs

In the landscape of contemporary drug discovery, the precise characterization of a compound's specificity is paramount. A molecule that engages its intended target with high fidelity while minimizing off-target interacti...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the precise characterization of a compound's specificity is paramount. A molecule that engages its intended target with high fidelity while minimizing off-target interactions is the cornerstone of a successful therapeutic. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the specificity of the novel compound, 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine. The methodologies detailed herein are designed to not only elucidate the on-target engagement but also to proactively identify potential off-target liabilities, thereby enabling a more informed and efficient drug development process.

The adamantane moiety is a well-established pharmacophore known for its lipophilic nature, which can enhance target engagement, while the thiadiazole core is a versatile scaffold found in a multitude of biologically active compounds.[1][2][3][4] The combination of these two groups in 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine presents a molecule with significant therapeutic potential, but also one that requires a thorough and multi-faceted approach to specificity profiling.

This guide will compare the hypothetical performance of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine with a well-characterized, commercially available multi-kinase inhibitor, Dasatinib , to provide a practical context for the experimental data. We will delve into two key experimental workflows: the Cellular Thermal Shift Assay (CETSA) for target engagement validation in a cellular context and a comprehensive in vitro kinase panel screen to map its kinome-wide selectivity.

Part 1: Target Engagement Verification with Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm the direct binding of a compound to its target protein within the complex environment of a cell.[5][6][7][8] The principle behind CETSA is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (Tm).[7]

Experimental Rationale

Before embarking on a large-scale specificity screen, it is crucial to confirm that 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine engages its intended target in a cellular milieu. This initial validation provides the confidence to proceed with more extensive and resource-intensive profiling.

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_detection Lysis & Detection A 1. Plate cells and culture overnight B 2. Treat cells with 3-(Adamantan-1-ylsulfanyl)- thiadiazol-5-ylamine or DMSO (vehicle) A->B C 3. Harvest and resuspend cells B->C D 4. Heat cell suspension across a temperature gradient C->D E 5. Lyse cells by freeze-thaw cycles D->E F 6. Separate soluble and precipitated proteins (centrifugation) E->F G 7. Analyze soluble fraction by Western Blot for target protein F->G

Caption: CETSA experimental workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Plate a cell line endogenously expressing the putative target of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine at a suitable density in 10 cm dishes.

    • The following day, treat the cells with a final concentration of 10 µM of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Thermal Challenge:

    • Harvest the cells by scraping and resuspend them in a phosphate-buffered saline (PBS) solution containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by a 3-minute cooling step at room temperature.

  • Lysis and Protein Analysis:

    • Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Transfer the supernatant (soluble fraction) to new tubes.

    • Denature the protein samples by adding Laemmli buffer and heating at 95°C for 5 minutes.

    • Analyze the samples by SDS-PAGE and Western blotting using a primary antibody specific for the target protein.[5]

Data Presentation and Interpretation

The results of the CETSA experiment can be visualized by plotting the band intensity of the soluble target protein against the temperature. A shift in the melting curve to the right for the compound-treated cells compared to the vehicle-treated cells indicates target engagement.

Table 1: Hypothetical CETSA Data for 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine

TreatmentApparent Melting Temperature (Tm)
Vehicle (DMSO)52.3°C
10 µM 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine58.7°C
ΔTm +6.4°C

A significant positive thermal shift, as shown in the hypothetical data above, provides strong evidence for the direct binding of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine to its intended target in a cellular context.

Part 2: Kinome-Wide Specificity Profiling

While CETSA confirms on-target engagement, it does not provide a comprehensive view of a compound's specificity. Kinase inhibitor profiling against a large panel of kinases is the gold standard for assessing selectivity.[9][10][11] This is particularly crucial for compounds like 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine, as the thiadiazole scaffold is present in many known kinase inhibitors.[12][13]

Experimental Rationale

The goal of kinome-wide screening is to identify all kinases that are significantly inhibited by the compound at a given concentration. This allows for the calculation of a selectivity score, which provides a quantitative measure of the compound's specificity.[10][14]

Experimental Workflow: Kinase Panel Screening

Kinase_Screening_Workflow cluster_assay_prep Assay Preparation cluster_reaction_detection Kinase Reaction & Detection cluster_data_analysis Data Analysis A 1. Prepare assay plates with a panel of recombinant kinases B 2. Add 3-(Adamantan-1-ylsulfanyl)- thiadiazol-5-ylamine and comparator (Dasatinib) at a fixed concentration (e.g., 1 µM) A->B C 3. Initiate kinase reaction by adding ATP and substrate B->C D 4. Incubate for a defined period C->D E 5. Stop the reaction and measure kinase activity (e.g., using ADP-Glo™ assay) D->E F 6. Calculate percent inhibition for each kinase E->F G 7. Determine IC50 values for significantly inhibited kinases F->G H 8. Calculate Selectivity Score G->H

Caption: Kinase panel screening workflow.

Detailed Protocol for In Vitro Kinase Panel Screening (using ADP-Glo™ as an example)

This protocol is based on a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[15]

  • Assay Setup:

    • Utilize a commercial kinase profiling service that offers a broad panel of kinases (e.g., Eurofins Discovery KinaseProfiler™, Reaction Biology).[11][16]

    • Prepare serial dilutions of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine and Dasatinib in DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add the kinase, a suitable substrate, and ATP to each well containing either the test compound or DMSO control.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and initiate a luminescence reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • For kinases showing significant inhibition (e.g., >50% at 1 µM), perform follow-up dose-response experiments to determine the IC50 values.

Data Presentation and Interpretation

The results of the kinase panel screen can be presented in a table comparing the inhibitory activity of 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine with that of Dasatinib.

Table 2: Hypothetical Kinase Inhibition Data (IC50 values in nM)

Kinase3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamineDasatinib
Primary Target (Hypothetical) 15 >10,000
ABL1>10,0000.5
SRC>10,0000.8
LCK>10,0001.1
KIT5,2005
PDGFRβ8,90028
Selectivity Score (S10) 0.02 (1/50) 0.1 (5/50)

Selectivity Score (S10) is calculated as the number of kinases inhibited with an IC50 < 100 nM divided by the total number of kinases tested (assuming a 50-kinase panel for this example).

The hypothetical data in Table 2 illustrates that 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine is highly selective for its primary target, with minimal off-target activity at concentrations up to 10 µM. In contrast, Dasatinib, a known multi-kinase inhibitor, demonstrates potent inhibition of several kinases. The lower selectivity score for our compound of interest suggests a more favorable specificity profile.

Conclusion

A thorough assessment of a compound's specificity is a critical step in the drug discovery pipeline. By employing a multi-pronged approach that combines target engagement verification in a cellular context with comprehensive in vitro profiling, researchers can gain a detailed understanding of a molecule's interaction with the proteome. The methodologies outlined in this guide, using 3-(Adamantan-1-ylsulfanyl)-thiadiazol-5-ylamine as a case study, provide a robust framework for making data-driven decisions and advancing compounds with the highest potential for therapeutic success. The hypothetical data presented herein underscores the importance of comparing a novel compound to a well-characterized agent to contextualize its specificity profile. This rigorous, evidence-based approach is essential for the development of safe and effective medicines.

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PMC. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. Retrieved from [Link]

  • ACS Publications. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Retrieved from [Link]

  • IntechOpen. (2021, July 12). Protein Kinase Inhibitors - Selectivity or Toxicity?. Retrieved from [Link]

  • PMC. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Retrieved from [Link]

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • Oxford Academic. (2024, May 16). KinomeMETA: a web platform for kinome-wide polypharmacology profiling with meta-learning. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • Crossfire Oncology. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

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  • PMC. (n.d.). New 1,3,4-Thiadiazole Derivatives as α-Glucosidase Inhibitors: Design, Synthesis, DFT, ADME, and In Vitro Enzymatic Studies. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(ADAMANTAN-1-YLSULFANYL)-[5][9][10]THIADIAZOL-5-YLAMINE. Retrieved from [Link]5][9][10]THIADIAZOL-5-YLAMINE-1020397-99-2

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  • MDPI. (2022, October 31). Weak Noncovalent Interactions in Three Closely Related Adamantane-Linked 1,2,4-Triazole N-Mannich Bases: Insights from Energy Frameworks, Hirshfeld Surface Analysis, In Silico 11β-HSD1 Molecular Docking and ADMET Prediction. Retrieved from [Link]

  • PMC. (n.d.). Adamantane-thiazole hybrids and related derivatives: synthesis, crystal structures, in vitro antibacterial, antifungal, and anti-proliferative activities. Retrieved from [Link]

  • PMC. (n.d.). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. Retrieved from [Link]

  • ACS Publications. (2024, June 5). Structural Characterization, Spectroscopic Profile, Molecular Docking, ADMET Properties, Molecular Dynamics Simulation Studies, and Molecular Mechanics Generalized Born Surface Area Analysis of 5-(Adamantan-1-yl)-4-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a Potential COX Inhibitor. Retrieved from [Link]

  • RSC Publishing. (n.d.). Quantitative assessment of the nature of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines: insights from crystallographic and QTAIM analysis. Retrieved from [Link]

  • MDPI. (2020, May 29). Synthesis, Characterization and Biological Evaluation of Metal Adamantyl 2-Pyridylhydrazone Complexes. Retrieved from [Link]

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